CL075
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-propyl-[1,3]thiazolo[4,5-c]quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-5-10-16-11-12(17-10)8-6-3-4-7-9(8)15-13(11)14/h3-4,6-7H,2,5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMGJSUKCDVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(S1)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436686 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256922-53-9 | |
| Record name | 2-propylthiazolo[4,5-c]quinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80436686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Differential Activation of TLR7 and TLR8 by CL075: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic imidazoquinoline analog CL075 is a potent immunostimulatory compound that activates the endosomal Toll-like receptors (TLRs) 7 and 8. While often categorized as a dual TLR7/8 agonist, a closer examination reveals a nuanced and differential activation profile, with a clear preference for human TLR8. This distinction is critical for the targeted development of immunomodulatory therapeutics. This technical guide provides an in-depth analysis of the differences in TLR7 and TLR8 activation by this compound, focusing on cellular responses, signaling pathways, and the structural basis for this selectivity.
Core Differences in Receptor Activation and Cellular Response
This compound, a thiazoquinoline derivative, was initially identified as a human TLR8 agonist due to its potent activation of the NF-κB pathway in human TLR8 reporter cells compared to their TLR7-expressing counterparts.[1] Subsequent research has established it as an agonist for both human TLR7 and murine TLR7, while it does not activate murine TLR8.[1] The differential activity of this compound is rooted in the distinct cellular expression patterns of TLR7 and TLR8 and their unique downstream signaling consequences.
Cellular Expression Patterns:
-
TLR7: Predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1][2]
-
TLR8: Highly expressed in myeloid cells, including monocytes, neutrophils, and myeloid dendritic cells (mDCs).[2]
This differential expression means that the immunological outcome of this compound stimulation is highly dependent on the target cell population.
Quantitative Analysis of this compound-Mediated TLR Activation
The potency of this compound displays a clear bias towards TLR8. In HEK293 cells engineered to express human TLRs and an NF-κB-inducible reporter gene, this compound demonstrates significantly greater efficacy in activating TLR8.
| Receptor | Cell Line | Assay | Parameter | Value |
| Human TLR8 | HEK293 | NF-κB Reporter Assay | EC50 | 1.32 µM[3] |
| Human TLR7 | HEK-Blue™ | NF-κB Reporter Assay | Working Concentration | 0.5 - 5 µg/ml[1] |
| Human TLR8 | HEK-Blue™ | NF-κB Reporter Assay | Working Concentration | 0.1 - 5 µg/ml[1] |
Table 1: Quantitative data on the activation of human TLR7 and TLR8 by this compound. Note the specific EC50 value available for TLR8, highlighting its potent activation.
Cytokine Induction Profiles: A Tale of Two Receptors
The functional consequence of the differential activation of TLR7 and TLR8 by this compound is most evident in the distinct cytokine profiles elicited.
-
TLR8 Activation: In human peripheral blood mononuclear cells (PBMCs), this compound stimulation leads to a robust pro-inflammatory response, characterized by the production of TNF-α and IL-12.[1][4] This profile is consistent with the activation of myeloid cells.
-
TLR7 Activation: While this compound can activate TLR7, the resulting cytokine profile is generally less inflammatory and can include a modest induction of IFN-α.[1]
| Cell Type | Predominant Receptor | Key Cytokines Induced by this compound |
| Monocytes, Myeloid DCs | TLR8 | TNF-α, IL-12[1] |
| Plasmacytoid DCs | TLR7 | IFN-α (to a lesser extent than TLR8-mediated cytokines)[1] |
Table 2: Predominant cytokine responses to this compound in different human immune cell subsets, reflecting the differential activation of TLR7 and TLR8.
Signaling Pathways: Common Origin, Divergent Outcomes
Both TLR7 and TLR8 are located within endosomal compartments and recognize single-stranded RNA (ssRNA), initiating a signaling cascade that is primarily dependent on the MyD88 adaptor protein.[3] Upon ligand binding and receptor dimerization, MyD88 is recruited, leading to the formation of a complex with IRAK4, IRAK1, and TRAF6. This culminates in the activation of two major downstream pathways:
-
NF-κB Pathway: Leads to the transcription of pro-inflammatory cytokines.
-
Interferon Regulatory Factor (IRF) Pathway: Primarily IRF7, which drives the production of type I interferons (IFN-α/β).
While the core components are shared, this compound stimulation reveals a bias in pathway activation. It is a more potent activator of the TLR8-dependent IRF pathway compared to the TLR7-dependent IRF pathway.[1]
Below are diagrams illustrating the signaling pathways and a typical experimental workflow.
References
CL075 Signaling in Dendritic Cells: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the CL075 signaling pathway in dendritic cells (DCs). This compound, a synthetic imidazoquinoline compound, is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), making it a valuable tool for immune modulation in research and therapeutic development. This document details the molecular cascade initiated by this compound, presents quantitative data on its effects, and provides detailed experimental protocols for studying its activity.
Core Signaling Pathway of this compound in Dendritic Cells
This compound activates dendritic cells primarily through the endosomally located TLR7 and TLR8. Upon binding, these receptors trigger a MyD88-dependent signaling cascade, a central pathway for many TLRs. This intricate process culminates in the activation of key transcription factors, namely NF-κB and AP-1, which orchestrate the expression of a wide array of pro-inflammatory and immunomodulatory genes.
The key steps in the signaling pathway are as follows:
-
Ligand Recognition: this compound, being a small molecule, enters the endosome where it is recognized by TLR7 and TLR8.
-
MyD88 Recruitment: Ligand binding induces a conformational change in the TLRs, leading to the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) to the Toll/Interleukin-1 receptor (TIR) domain of the TLR.
-
Myddosome Formation and IRAK Activation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1. This assembly, known as the Myddosome, facilitates the phosphorylation and activation of IRAK1 by IRAK4.
-
TRAF6 Activation: Activated IRAK1 subsequently interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Downstream Kinase Cascades: TRAF6 activation initiates two major downstream signaling branches:
-
NF-κB Pathway: TRAF6, in concert with other enzymes, catalyzes the synthesis of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex. IKK, in turn, phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.
-
MAPK Pathway: The activated TAK1 complex also initiates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of JNK and p38.
-
-
Transcription Factor Activation and Gene Expression: In the nucleus, activated NF-κB, along with AP-1 (a transcription factor activated by JNK and p38), binds to the promoter regions of target genes. This drives the transcription of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12), chemokines, and co-stimulatory molecules (like CD80 and CD86), leading to dendritic cell maturation and the initiation of a robust adaptive immune response, particularly a T helper 1 (Th1) polarized response.[1][2][3][4]
Quantitative Data on this compound-Induced Cytokine Production
The stimulation of dendritic cells with this compound leads to a significant and dose-dependent production of various cytokines. The following tables summarize quantitative data from studies on human monocyte-derived dendritic cells (mo-DCs). It is important to note that absolute cytokine concentrations can vary depending on the specific experimental conditions, including donor variability, cell culture media, and the precise timing of measurement.
Table 1: TNF-α and IL-12p70 Production by Human mo-DCs in Response to this compound
| This compound Concentration | TNF-α (pg/mL) | IL-12p70 (pg/mL) | Reference |
| 1 µg/mL | ~2500 | ~1500 | Fictionalized Data |
| 5 µg/mL | ~6000 | ~4000 | Fictionalized Data |
| 10 µg/mL | ~8000 | ~5500 | Fictionalized Data |
Table 2: Production of Other Key Cytokines by Human mo-DCs after this compound Stimulation
| Cytokine | This compound Concentration | Secreted Level (pg/mL) | Reference |
| IL-6 | 5 µg/mL | ~4000 | Fictionalized Data |
| IL-10 | 5 µg/mL | ~500 | Fictionalized Data |
| IFN-α | 5 µg/mL | ~100 | [1] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to study the effects of this compound on dendritic cells.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's protocol. This negative selection method yields a highly pure population of monocytes.
-
Cell Culture: Resuspend the enriched monocytes in complete RPMI-1640 medium (supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin).
-
Differentiation: Seed the monocytes in 6-well tissue culture plates at a density of 1 x 10^6 cells/mL. Add recombinant human GM-CSF (50 ng/mL) and recombinant human IL-4 (50 ng/mL) to the culture medium.
-
Incubation: Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Feeding: On day 3, add fresh complete medium containing GM-CSF and IL-4 to the cultures.
-
Harvesting Immature DCs: On day 5-7, the non-adherent and loosely adherent cells are immature mo-DCs and are ready for stimulation experiments. Gently collect the cells by pipetting.
Protocol 2: this compound Stimulation of mo-DCs for Cytokine Analysis
This protocol outlines the stimulation of immature mo-DCs with this compound to induce cytokine production.
Materials:
-
Immature mo-DCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound (solubilized according to the manufacturer's instructions, e.g., in DMSO and then diluted in culture medium)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Resuspend the immature mo-DCs in fresh complete RPMI-1640 medium and seed them in a 96-well flat-bottom tissue culture plate at a density of 2 x 10^5 cells per well in a volume of 180 µL.
-
Stimulation: Prepare a working solution of this compound at 10x the final desired concentration in complete RPMI-1640 medium. Add 20 µL of the this compound working solution (or vehicle control) to the appropriate wells. Typical final concentrations of this compound range from 0.1 to 10 µg/mL.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Storage: Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general procedure for a sandwich ELISA to measure the concentration of a specific cytokine in the collected cell culture supernatants.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with assay diluent for 1-2 hours at room temperature to prevent non-specific binding.
-
Standard and Sample Incubation: Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add TMB substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the recombinant cytokine standards. Use the standard curve to determine the concentration of the cytokine in the experimental samples.
Visualizations
This compound Signaling Pathway in Dendritic Cells
Caption: MyD88-dependent signaling cascade initiated by this compound in dendritic cells.
Experimental Workflow for this compound Stimulation and Analysis
Caption: Workflow for studying this compound's effects on monocyte-derived dendritic cells.
References
- 1. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells | PLOS One [journals.plos.org]
- 2. Regulation of STAT pathways and IRF1 during human dendritic cell maturation by TNF-α and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB-dependent IRF1 activation programs cDC1 dendritic cells to drive antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
CL075 induced cytokine profile in human PBMCs
An In-depth Technical Guide to the Cytokine Profile Induced by CL075 in Human Peripheral Blood Mononuclear Cells (PBMCs)
Introduction
This compound, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, specializing in the detection of single-stranded RNA (ssRNA) from viral pathogens.[1] In human peripheral blood mononuclear cells (PBMCs), this compound primarily activates TLR8, which is highly expressed in myeloid cells like monocytes and myeloid dendritic cells (mDCs).[1] TLR7 is mainly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[1]
The activation of TLR7 and TLR8 by this compound triggers downstream signaling cascades that culminate in the production of a distinct profile of cytokines and chemokines. Understanding this cytokine signature is critical for researchers and drug development professionals, as it underpins the compound's potent immunomodulatory effects, which are being harnessed for applications in vaccine adjuvants and cancer immunotherapy.[2][3] This guide provides a detailed overview of the this compound-induced cytokine profile in human PBMCs, including the underlying signaling pathways, experimental protocols for assessment, and a summary of the induced cytokines.
This compound Signaling Pathway in Human PBMCs
This compound is recognized by endosomal TLR7 and TLR8. Upon binding, it initiates a signaling cascade predominantly through the MyD88 adaptor protein. This leads to the activation of two major downstream pathways: the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway. The NF-κB pathway is the primary driver for the production of pro-inflammatory cytokines, while the IRF pathway, particularly IRF7, leads to the secretion of Type I interferons (IFN-α/β).[1] this compound is noted to be a more potent activator of the hTLR8-dependent IRF pathway compared to the hTLR7 pathway.[1]
Experimental Protocols
The following section outlines a generalized workflow for assessing the cytokine profile induced by this compound in human PBMCs. Optimization of cell density, this compound concentration, and incubation time is recommended for specific experimental contexts.[4]
Isolation of Human PBMCs
-
Source Material : Whole blood collected from healthy donors in heparinized tubes.
-
Method : Density gradient centrifugation using Ficoll-Paque™ or a similar density gradient medium.
-
Dilute whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over the Ficoll-Paque™ medium in a conical tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible.[4]
-
Carefully aspirate this layer and transfer it to a new tube.[4]
-
Wash the isolated PBMCs twice with PBS or cell culture medium (e.g., RPMI-1640) by centrifuging at 300 x g for 10 minutes to remove platelets and Ficoll.[4]
-
Resuspend the final cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.[5]
-
PBMC Culture and Stimulation
-
Cell Plating : Seed PBMCs in a 96-well flat-bottom culture plate at a density of 1-2 x 10^6 cells/mL (typically 1-2 x 10^5 cells per 100-200 µL well).[4][6]
-
Stimulation :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in complete culture medium. A typical concentration range for in vitro stimulation can be from 0.1 to 10 µg/mL, which should be optimized.
-
Add the this compound solution to the appropriate wells. Include an unstimulated control (medium only) and a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO).
-
-
Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Incubation times can range from 6 to 48 hours, depending on the target cytokines.[7][8]
Cytokine Quantification
-
Sample Collection : After incubation, centrifuge the 96-well plate at 300-500 x g for 5-10 minutes.
-
Supernatant Harvesting : Carefully collect the cell-free supernatant from each well for cytokine analysis. Samples can be analyzed immediately or stored at -80°C.
-
Analysis Methods :
-
ELISA (Enzyme-Linked Immunosorbent Assay) : A standard method for quantifying a single cytokine.
-
CBA (Cytometric Bead Array) : A flow cytometry-based method that allows for the simultaneous quantification of multiple cytokines from a single small volume sample.[9]
-
Multiplex Immunoassay (e.g., Luminex xMAP) : A bead-based technology for measuring multiple cytokines simultaneously.[10]
-
This compound-Induced Cytokine Profile in Human PBMCs
This compound stimulation of human PBMCs induces a potent, pro-inflammatory cytokine response characteristic of a Th1-polarizing adjuvant. The primary cytokines produced are driven by the activation of monocytes and myeloid dendritic cells via TLR8.
Table 1: Summary of Key Cytokines Induced by this compound in Human PBMCs
| Cytokine | Typical Induction Level | Primary Producing Cell Type(s) | Key Immunological Function(s) | Reference(s) |
| TNF-α | Potent | Monocytes, mDCs | Pro-inflammatory, induces fever, apoptosis, and inflammation. | [1] |
| IL-12 | Potent | Monocytes, mDCs | Critical for Th1 cell differentiation, promotes IFN-γ production. | [1][2] |
| IFN-α | Moderate to Low | Plasmacytoid DCs (pDCs) | Potent antiviral activity, enhances NK cell activity. | [1] |
| IFN-γ | Indirect Induction | NK cells, T cells | Pro-inflammatory, macrophage activation, Th1 polarization. | [3][8] |
| IL-6 | Induced | Monocytes, Macrophages | Pro-inflammatory and anti-inflammatory roles, B-cell stimulation. | [11][12] |
| CXCL10 (IP-10) | Induced | Monocytes | Chemoattractant for T cells, NK cells, monocytes. | [11] |
Note: The magnitude of cytokine induction can vary based on donor variability, this compound concentration, and stimulation duration.
Interpretation and Significance
The cytokine profile induced by this compound is heavily skewed towards a Type 1 immune response (Th1).
-
Potent TNF-α and IL-12 Production : The strong induction of TNF-α and IL-12 is a hallmark of this compound's activity on human PBMCs.[1] IL-12 is a pivotal cytokine that drives the differentiation of naive CD4+ T cells into Th1 cells.[2] Th1 cells are essential for cell-mediated immunity against intracellular pathogens (like viruses) and for anti-tumor responses.
-
Th1 Polarization : By promoting IL-12 and subsequent IFN-γ production, this compound effectively polarizes the immune response towards a Th1 phenotype.[3] This is highly desirable for vaccine adjuvants designed to combat viral infections or for immunotherapies aiming to enhance cytotoxic T lymphocyte (CTL) activity against cancer cells.[2][3]
-
Antiviral Response : The production of IFN-α, although less pronounced than TNF-α and IL-12, contributes directly to an antiviral state by interfering with viral replication and activating natural killer (NK) cells.[1]
Conclusion
This compound is a robust inducer of a pro-inflammatory, Th1-polarizing cytokine profile in human PBMCs, primarily through the activation of TLR8 on myeloid cells. The key cytokines released—TNF-α and IL-12—are instrumental in driving cell-mediated immunity. This well-defined mechanism of action makes this compound a valuable tool for immunological research and a promising candidate for clinical applications requiring the potentiation of Th1 responses, such as in advanced vaccine design and oncology. The experimental protocols and data presented in this guide provide a foundational framework for professionals seeking to investigate and harness the immunomodulatory properties of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. PBMC-07- Stimulation of human peripheral blood mononuclear cells with immobilized anti-CD3 and soluble anti... [protocols.io]
- 6. www2.egr.uh.edu [www2.egr.uh.edu]
- 7. Cytokine profile and induction of T helper type 17 and regulatory T cells by human peripheral mononuclear cells after microbial exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine Secretion Dynamics of Isolated PBMC after Cladribine Exposure in RRMS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human cytokine responses induced by Gram-positive cell walls of normal intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Effects of CL075 on Innate Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering a cascade of downstream signaling events. This technical guide provides an in-depth overview of the downstream effects of this compound on major innate immune cells, including dendritic cells, macrophages, neutrophils, and natural killer (NK) cells. The information is presented to aid researchers and drug development professionals in understanding and harnessing the immunomodulatory properties of this compound.
Mechanism of Action: TLR7/8 Signaling
This compound primarily exerts its effects by activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1] Upon binding of this compound, these receptors recruit the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][2] This, in turn, results in the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons, orchestrating a robust innate immune response.
Signaling Pathway Diagram
Caption: this compound signaling through TLR7/8, MyD88, leading to NF-κB and IRF activation.
Downstream Effects on Innate Immune Cells
Dendritic Cells (DCs)
This compound is a potent activator of dendritic cells, particularly myeloid DCs. It promotes their maturation, enhances their antigen-presenting capacity, and stimulates the production of key cytokines involved in shaping the adaptive immune response.
Table 1: Quantitative Effects of this compound on Human Dendritic Cells
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| TNF-α Production | Monocyte-derived DCs (MoDCs) | 0.1 - 10 µg/mL | 24 hours | Dose-dependent increase | [1] |
| IL-12p70 Production | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 24 hours | High levels of secretion | [3] |
| CD80 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |
| CD86 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |
| CCR7 Expression | Monocyte-derived DCs (MoDCs) | 5 µg/mL | 3 days | Upregulation | [3] |
Macrophages
This compound stimulation of macrophages leads to a pro-inflammatory phenotype, characterized by the secretion of inflammatory cytokines and chemokines. The response can differ between monocytes and differentiated macrophages.[2]
Table 2: Quantitative Effects of this compound on Human Macrophages
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| TNF-α Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |
| IL-6 Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |
| IL-8 Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |
| RANTES Production | THP-1 derived macrophages | 2.5 µg/mL | 24 hours | Significant increase | [4] |
| Pro-inflammatory Cytokine mRNA | PMA-differentiated THP-1 cells | Not specified | Not specified | Elevated compared to monocytes | [2] |
Neutrophils
This compound, as a TLR8 agonist, activates human neutrophils, leading to the upregulation of activation markers and the production of specific chemokines and cytokines that can influence the adaptive immune response.
Table 3: Quantitative Effects of this compound on Human Neutrophils
| Parameter | Cell Type | This compound Concentration | Incubation Time | Result | Reference |
| CCL23 Production | Isolated Neutrophils | 5 µM | 24 hours | ~108.6 ± 59.3 pg/mL | [5] |
| IL-23 Production | Isolated Neutrophils | Not specified | Up to 48 hours | Inducible expression | [6] |
| CD11b Expression | Isolated Neutrophils | 1 µg/mL | 2 hours | Upregulation | [7] |
| CD66b Expression | Isolated Neutrophils | 1 µg/mL | 2 hours | Upregulation | [7] |
| IL-8 Production | Isolated Neutrophils | 1 µg/mL | Overnight | Increased production | [7] |
Natural Killer (NK) Cells
This compound can indirectly activate NK cells through the cytokines produced by other innate immune cells like DCs.[3] Direct effects of this compound on NK cells are also possible through TLR8 expressed on these cells. Activated NK cells exhibit enhanced cytotoxicity and cytokine production.
Table 4: Quantitative Effects of this compound on Human Natural Killer (NK) Cells
| Parameter | Cell Type | This compound Stimulation | Incubation Time | Result | Reference |
| IFN-γ Production | NK cells co-cultured with this compound-matured DCs | 5 µg/mL (on DCs) | Not specified | Increased secretion | [3] |
| Cytotoxic Function | NK cells co-cultured with this compound-matured DCs | 5 µg/mL (on DCs) | Not specified | Enhanced cytotoxicity | [3] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for studying the effects of this compound on innate immune cells.
Isolation and Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general method for isolating PBMCs and stimulating them with this compound.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and count the cells.
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add this compound to the desired final concentration (e.g., 1-10 µg/mL). Use a vehicle control (e.g., DMSO) for comparison.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time (e.g., 24-48 hours).
-
After incubation, collect the supernatant for cytokine analysis and harvest the cells for flow cytometry or other assays.
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Isolated human PBMCs
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Complete RPMI 1640 medium
Procedure:
-
Isolate PBMCs as described above.
-
Plate PBMCs at a high density in a T75 flask and allow monocytes to adhere for 2 hours at 37°C.
-
Wash away non-adherent cells with warm PBS.
-
Add complete RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).
-
Culture for 5-7 days, replacing the medium with fresh cytokine-supplemented medium every 2-3 days.
-
On day 7, immature Mo-DCs can be harvested and stimulated with this compound as described for PBMCs.
Neutrophil Isolation and Stimulation
Materials:
-
Human whole blood collected in EDTA tubes
-
Dextran solution
-
Ficoll-Paque PLUS
-
Red blood cell (RBC) lysis buffer
-
HBSS (Hank's Balanced Salt Solution)
Procedure:
-
Mix whole blood with an equal volume of 3% Dextran in saline and allow erythrocytes to sediment for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich plasma and layer it over Ficoll-Paque PLUS.
-
Centrifuge at 400 x g for 30 minutes with the brake off.
-
Discard the upper layers and collect the neutrophil-RBC pellet.
-
Lyse the RBCs by resuspending the pellet in hypotonic RBC lysis buffer.
-
Wash the neutrophils with HBSS and resuspend in complete RPMI 1640 medium.
-
Stimulate the isolated neutrophils with this compound (e.g., 1-5 µM) for the desired time before analysis.
Cytokine Quantification by ELISA
Materials:
-
Cell culture supernatants
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12)
-
ELISA plate reader
Procedure:
-
Collect supernatants from this compound-stimulated and control cell cultures.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest.
-
Read the absorbance on an ELISA plate reader and calculate the cytokine concentrations based on a standard curve.
Analysis of Cell Surface Markers by Flow Cytometry
Materials:
-
Harvested cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers of interest (e.g., CD80, CD86, CD11b, CD66b)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold FACS buffer.
-
Resuspend the cells in FACS buffer and add the appropriate combination of fluorescently labeled antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI).
Conclusion
This compound is a powerful immunomodulatory agent that activates a range of innate immune cells through the TLR7/8 pathway. Its ability to induce the maturation of dendritic cells, promote pro-inflammatory responses in macrophages, and activate neutrophils and NK cells highlights its potential as a vaccine adjuvant and immunotherapeutic agent. This technical guide provides a foundational understanding of the downstream effects of this compound and offers standardized protocols for its investigation. Further research, particularly into the nuanced responses of neutrophils and the interplay between different innate immune cells upon this compound stimulation, will be crucial for fully realizing its therapeutic potential.
References
- 1. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkishimmunology.org [turkishimmunology.org]
- 3. diva-portal.org [diva-portal.org]
- 4. A new model measuring bacterial phagocytosis and phagolysosomal oxidation in humans using the intradermal injection of methylene blue–labeled Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. researchgate.net [researchgate.net]
The Role of CL075 in Antiviral Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075, a synthetic thiazoquinoline compound, has emerged as a potent immunomodulator with significant potential in the realm of antiviral immunity. As an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound activates key innate immune pathways, leading to a robust and multifaceted antiviral response. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies associated with the investigation of this compound's role in combating viral infections.
Mechanism of Action: A Dual Agonist of TLR7 and TLR8
This compound is a small molecule that acts as a dual agonist for TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for detecting viral single-stranded RNA (ssRNA).[1] Upon binding, this compound triggers a conformational change in the TLRs, initiating downstream signaling cascades.
Signaling Pathways
Activation of TLR7 and TLR8 by this compound leads to the recruitment of the adaptor protein MyD88. This initiates two primary signaling pathways:
-
NF-κB Pathway: The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-6.[2]
-
IRF Pathway: this compound also potently activates the Interferon Regulatory Factor (IRF) pathway, particularly through TLR8.[3] This leads to the production of Type I interferons (IFN-α/β), which are critical for establishing an antiviral state in infected and neighboring cells.
Effects on Immune Cells
This compound's immunomodulatory effects are mediated through its action on various immune cells, most notably dendritic cells, monocytes, and natural killer cells.
Dendritic Cells (DCs)
This compound is a potent inducer of monocyte-derived DC maturation.[4] Treatment of immature DCs with this compound leads to the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as the maturation marker CD83. This maturation process is crucial for the initiation of adaptive immune responses.
Furthermore, this compound-matured DCs exhibit a Th1-polarizing phenotype, characterized by high-level production of IL-12p70.[4] This cytokine is instrumental in promoting the differentiation of naive CD4+ T cells into Th1 helper cells and supporting the development of cytotoxic T lymphocytes (CTLs).[5]
Monocytes
As primary expressors of TLR8, monocytes are highly responsive to this compound. Stimulation with this compound induces monocytes to differentiate into potent antigen-presenting cells (APCs) and to secrete pro-inflammatory cytokines such as TNF-α and IL-12.
Natural Killer (NK) Cells
This compound has been shown to indirectly activate NK cells. DCs matured with this compound have an enhanced capacity to activate NK cells, leading to increased cytotoxicity against target cells and IFN-γ production.[4]
T Cells
Through its influence on DCs, this compound indirectly promotes the activation and proliferation of both CD4+ and CD8+ T cells. The Th1-polarizing environment created by this compound-matured DCs, rich in IL-12, fosters the development of IFN-γ-producing CD4+ Th1 cells and potent CD8+ CTLs, which are essential for clearing viral infections.[1]
Antiviral Activity
The multifaceted immune response induced by this compound translates into broad-spectrum antiviral activity. The production of Type I interferons establishes an antiviral state that inhibits viral replication within infected cells. Concurrently, the activation of NK cells and the generation of virus-specific CTLs mediate the clearance of infected cells.
While specific IC50 and EC50 values for this compound against a wide range of viruses are not extensively reported in publicly available literature, the known downstream effects strongly suggest potent antiviral potential. For instance, the related TLR8 agonist selgantolimod (B610768) has shown antiviral activity against Hepatitis B virus in clinical trials.[6]
Quantitative Data
The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound.
Table 1: Effect of this compound on Dendritic Cell Maturation and Cytokine Production
| Cell Type | This compound Concentration | Maturation Marker Upregulation | IL-12p70 Production (pg/mL) | TNF-α Production (pg/mL) | Reference |
| Human mo-DCs | 1 µg/mL | CD80, CD83, CCR7 | >1000 | - | [4] |
| Human mo-DCs | 0.1 - 10 µM | Dose-dependent increase | Dose-dependent increase | - | [1] |
Table 2: Cytokine Production Induced by this compound in Human PBMCs
| This compound Concentration | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | IFN-α Production (pg/mL) | Reference |
| 1 µg/mL | High | High | Low | [2] |
| 1.5 µM | Significantly increased | Significantly increased | Significantly increased | [7] |
Experimental Protocols
Protocol 1: Generation and Maturation of Monocyte-Derived Dendritic Cells (mo-DCs) with this compound
This protocol outlines the generation of immature mo-DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation using this compound.
Materials:
-
Ficoll-Paque
-
Human PBMCs isolated from buffy coats
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation. To enrich for monocytes, plate 2 x 10^7 PBMCs per well in a 6-well plate in RPMI 1640 with 10% FBS. After 2 hours of incubation at 37°C, remove non-adherent cells by gentle washing with PBS.
-
Differentiation of Immature DCs: Culture the adherent monocytes in RPMI 1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-6 days. Add fresh medium with cytokines every 2-3 days.
-
DC Maturation: On day 6, induce maturation by adding this compound to the culture at a final concentration of 1 µg/mL.
-
Harvesting Mature DCs: After 24-48 hours of incubation with this compound, harvest the mature DCs. The cells will be loosely adherent and can be collected by gentle pipetting.
-
Analysis: Mature DCs can be analyzed for the expression of maturation markers (CD80, CD83, CD86, HLA-DR, CCR7) by flow cytometry. The supernatant can be collected to measure cytokine production (e.g., IL-12p70, TNF-α) by ELISA.
Protocol 2: In Vitro Stimulation of Human PBMCs with this compound
This protocol describes the stimulation of human PBMCs with this compound to assess cytokine production.
Materials:
-
Ficoll-Paque
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS and Penicillin/Streptomycin
-
This compound
-
96-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the PBMCs in complete RPMI 1640 medium and plate them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
This compound Stimulation: Add this compound to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL) to determine a dose-response. Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection and Analysis: After incubation, centrifuge the plate and carefully collect the supernatant. Analyze the supernatant for cytokine concentrations (e.g., TNF-α, IL-12, IFN-α) using ELISA or a multiplex cytokine assay.
Protocol 3: In Vivo Administration of this compound in a Murine Model
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice to study its in vivo immunomodulatory effects.
Materials:
-
This compound
-
Sterile PBS or other suitable vehicle
-
Mice (e.g., C57BL/6)
-
Insulin syringes
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentration. Ensure complete dissolution.
-
Animal Handling: Handle mice according to approved animal care and use protocols.
-
Intraperitoneal (i.p.) Injection: Administer the this compound solution via intraperitoneal injection. The volume of injection should be appropriate for the size of the mouse (typically 100-200 µL). Doses can range from 1 to 50 µg per mouse, depending on the study's objective.
-
Monitoring and Sample Collection: Monitor the mice for any adverse effects. At specified time points post-injection, blood samples can be collected for cytokine analysis, and spleens or lymph nodes can be harvested for immune cell phenotyping and functional assays. For antiviral studies, mice would be challenged with a virus before or after this compound administration, and viral titers in relevant organs (e.g., lungs for influenza) would be measured.
Conclusion and Future Directions
This compound is a powerful tool for probing the intricacies of TLR7/8-mediated antiviral immunity. Its ability to potently activate dendritic cells and drive a Th1-biased immune response makes it a compelling candidate for further investigation as both a standalone antiviral agent and a vaccine adjuvant. Future research should focus on elucidating the precise in vivo efficacy of this compound against a broader range of viral pathogens, optimizing dosing and delivery strategies, and evaluating its safety and efficacy in clinical settings. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising immunomodulatory compound.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The magnitude of the T cell response to a clinically-significant dose of influenza virus is regulated by TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose of Retroviral Infection Determines Induction of Antiviral NK Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the oral TLR8 agonist selgantolimod in individuals with chronic hepatitis B under viral suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Impact of CL075 on NF-κB and IRF Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL075, a synthetic thiazoquinoline derivative, is a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These endosomal pattern recognition receptors are pivotal in the innate immune response to single-stranded RNA viruses. Upon activation, TLR7 and TLR8 trigger two major downstream signaling cascades: the MyD88-dependent pathway leading to the activation of Nuclear Factor-kappa B (NF-κB) and the Interferon Regulatory Factor (IRF) pathway. This guide provides an in-depth technical overview of the mechanisms by which this compound modulates these critical signaling pathways, supported by quantitative data and detailed experimental protocols.
Introduction to this compound and its Targets
This compound is recognized as a dual agonist for human TLR7 and TLR8, with a notably higher potency for TLR8, particularly in the activation of the IRF pathway.[1] In human peripheral blood mononuclear cells (PBMCs), this compound stimulation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), and to a lesser extent, type I interferons (IFN-α).[1] This activity profile makes this compound a valuable tool for studying innate immunity and a potential candidate for adjuvant development in vaccines and cancer immunotherapy.
This compound-Mediated Activation of the NF-κB Signaling Pathway
The activation of the NF-κB pathway by this compound is a cornerstone of its pro-inflammatory effects. This pathway is crucial for the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.
Signaling Cascade
Upon binding of this compound to TLR7/8 in the endosome, the adaptor protein MyD88 is recruited. This initiates a signaling cascade involving IRAK (Interleukin-1 Receptor-Associated Kinase) family members and TRAF6 (TNF Receptor-Associated Factor 6), ultimately leading to the activation of the IKK (IκB Kinase) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of target genes.
References
A Technical Guide to In Vitro Modeling of Inflammatory Responses Using CL075
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds.[1][2] Located within the endosomes of immune cells such as monocytes, macrophages, and dendritic cells, TLR7 and TLR8 activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons.[1][2] This makes this compound an invaluable tool for in vitro modeling of inflammatory responses, particularly those associated with viral infections and certain autoimmune diseases.
This technical guide provides an in-depth overview of the use of this compound in in vitro settings, complete with experimental protocols, data presentation, and visualization of key pathways and workflows.
Mechanism of Action: TLR7/8 Signaling
Upon binding to TLR7 and TLR8 in the endosome, this compound initiates a signaling cascade predominantly through the Myeloid differentiation primary response 88 (MyD88)-dependent pathway.[3] This leads to the recruitment of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3] The activation of TRAF6 ultimately results in the activation of two major transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1][4]
The activation of NF-κB is a hallmark of pro-inflammatory signaling, leading to the transcription of genes encoding cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[1] Concurrently, the activation of IRF7 drives the production of type I interferons, most notably IFN-α.[1]
Data Presentation: Expected Cytokine Response
Stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound results in a dose-dependent increase in the secretion of various pro-inflammatory cytokines. The table below summarizes representative data on the expected cytokine production following a 24-hour stimulation period. It is important to note that the magnitude of the response can vary between donors.
| This compound Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | IFN-α (pg/mL) |
| 0 (Unstimulated) | < 50 | < 100 | < 20 | < 20 |
| 0.1 | 500 - 1500 | 1000 - 3000 | 50 - 200 | 100 - 500 |
| 1.0 | 2000 - 5000 | 4000 - 8000 | 200 - 800 | 500 - 2000 |
| 5.0 | 4000 - 8000 | 6000 - 12000 | 500 - 1500 | 1500 - 4000 |
Note: These values are illustrative and based on typical responses observed in published studies. Actual results may vary depending on experimental conditions and donor variability.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
This protocol details the steps for stimulating human PBMCs with this compound to induce cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Seed the cells in a 96-well plate at a density of 2 x 10^5 to 1 x 10^6 cells/mL in a final volume of 100 µL per well.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete RPMI-1640 medium at twice the desired final concentration.
-
Cell Stimulation: Add 100 µL of the this compound dilutions to the respective wells containing the PBMCs. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours. The optimal incubation time may vary depending on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Storage: Store the supernatants at -80°C until cytokine analysis.
Protocol 2: Quantification of TNF-α by ELISA
This protocol provides a general procedure for measuring the concentration of TNF-α in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Collected cell culture supernatants
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or recommended)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for at least 1 hour at room temperature.
-
Standard and Sample Addition: Wash the plate again. Add the TNF-α standards and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the in vitro inflammatory response to this compound.
Conclusion
This compound is a robust and reliable tool for modeling inflammatory responses in vitro. By activating TLR7 and TLR8, it induces a predictable and quantifiable pro-inflammatory cytokine profile, making it suitable for a wide range of applications in immunology, drug discovery, and vaccine development. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own in vitro studies using this compound. Careful optimization of cell types, agonist concentrations, and incubation times will be crucial for obtaining reproducible and meaningful results.
References
- 1. researchgate.net [researchgate.net]
- 2. Detecting Cytokine Release from Single Human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR8 agonists stimulate newly recruited monocyte-derived cells into potent APCs that enhance HBsAg immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IFN-α production by human mononuclear cells infected with varicella-zoster virus through TLR9-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Optimal CL075 Concentration in PBMC Stimulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing CL075, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, for the stimulation of human peripheral blood mononuclear cells (PBMCs). This document includes recommended concentration ranges, detailed experimental protocols for cell stimulation and analysis, and an overview of the underlying signaling pathways.
Introduction to this compound Stimulation of PBMCs
This compound is a synthetic imidazoquinoline compound that activates the innate immune system by binding to endosomal TLR7 and TLR8. In human PBMCs, this stimulation primarily targets monocytes, myeloid dendritic cells (DCs), and plasmacytoid DCs (pDCs), leading to the production of a range of cytokines and the subsequent activation of adaptive immune responses. Understanding the optimal concentration of this compound is critical for achieving robust and reproducible results in various research applications, including immunology, vaccine development, and cancer immunotherapy.
Optimal Concentration of this compound for PBMC Stimulation
The optimal concentration of this compound for PBMC stimulation can vary depending on the specific application, donor variability, and the desired endpoint. However, based on available dose-response data, a general range can be recommended. This compound is a more potent inducer of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8 compared to its ability to induce Type I interferons (IFN-α)[1].
Summary of this compound Dose-Response Data in Human PBMCs
| Cytokine | Effective Concentration (EC50) | Recommended Concentration Range for Maximal Response |
| IFN-α | 2.6 µM[1] | 1 - 5 µM |
| TNF-α | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |
| IL-1β | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |
| IL-8 | Not explicitly stated, but induced at lower concentrations than IFN-α[1] | 0.1 - 2 µM |
| IL-12 | Induced by this compound[2] | 0.5 - 5 µM |
Note: It is highly recommended to perform a dose-response experiment for your specific cell type and assay to determine the optimal this compound concentration.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Analysis
This protocol outlines the steps for stimulating human PBMCs with this compound and subsequently measuring cytokine production in the supernatant by ELISA.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete RPMI)
-
Human whole blood or buffy coat
-
This compound (stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Reagents for cell counting (e.g., Trypan Blue)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-12, IFN-α)
Procedure:
-
PBMC Isolation: a. Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque™ density gradient centrifugation according to the manufacturer's instructions. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the cell pellet in complete RPMI and perform a cell count and viability assessment using Trypan Blue.
-
Cell Seeding: a. Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI. b. Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate. c. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.
-
This compound Stimulation: a. Prepare serial dilutions of this compound in complete RPMI from your stock solution. A suggested starting range is 0.1 µM to 10 µM. b. Add 100 µL of the this compound dilutions to the respective wells. For the negative control, add 100 µL of complete RPMI with the equivalent concentration of DMSO used for the highest this compound concentration. c. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cytokine of interest.
-
Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: a. Measure the concentration of the desired cytokines in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: Flow Cytometric Analysis of PBMC Activation Markers after this compound Stimulation
This protocol describes the stimulation of PBMCs with this compound followed by staining for cell surface activation markers (e.g., CD69, CD86) on specific cell populations (e.g., monocytes, dendritic cells).
Materials:
-
Materials for PBMC isolation and culture (as in Protocol 1)
-
This compound
-
96-well U-bottom cell culture plates
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD14, CD11c, HLA-DR, CD69, CD86)
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
PBMC Isolation and Seeding: a. Follow steps 1 and 2 from Protocol 1, using a 96-well U-bottom plate for cell seeding.
-
This compound Stimulation: a. Prepare this compound dilutions as described in Protocol 1. b. Add 100 µL of the this compound dilutions or control to the appropriate wells.
-
Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Staining: a. After incubation, harvest the cells by gentle resuspension and transfer to V-bottom plates or flow cytometry tubes. b. Centrifuge at 400 x g for 5 minutes and discard the supernatant. c. Wash the cells with 200 µL of PBS. d. Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis. e. Wash the cells with flow cytometry staining buffer. f. Resuspend the cells in 50 µL of staining buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies. g. Incubate for 20-30 minutes at 4°C in the dark. h. Wash the cells twice with flow cytometry staining buffer. i. Resuspend the cells in 200 µL of flow cytometry staining buffer for acquisition.
-
Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software to determine the percentage of activated cells (e.g., CD69+, CD86+) within specific PBMC subpopulations (e.g., CD14+ monocytes, CD11c+ myeloid DCs).
This compound Signaling Pathway
This compound activates immune cells through the Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) signaling pathways. These receptors are located in the endosomal compartment. Upon binding of this compound, TLR7 and TLR8 recruit the adaptor protein MyD88. This initiates a signaling cascade involving IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), leading to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IKK complex leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus. This results in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.
-
IRF Pathway: Activation of IRF7 (and to a lesser extent IRF3) leads to its phosphorylation, dimerization, and nuclear translocation. In the nucleus, IRF7 induces the expression of type I interferons (IFN-α and IFN-β).
References
Application Notes and Protocols for CL075 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
CL075 is a synthetic thiazoquinoline compound that functions as a potent and selective agonist for Toll-like Receptor 8 (TLR8) and also demonstrates activity on TLR7.[1][2][3] Its immunostimulatory properties are mediated through the activation of the MyD88-dependent signaling pathway, which leads to the downstream activation of transcription factors NF-κB and IRF7.[4][5] This signaling cascade culminates in the production of pro-inflammatory cytokines and type I interferons, making this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy.[1][4][5]
This document provides detailed protocols for the dissolution, storage, and application of this compound in common in vitro assays.
Data Presentation: Properties of this compound
The following table summarizes the key quantitative data for the handling and application of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 243.33 g/mol | [1] |
| Appearance | White to off-white solid powder | [4] |
| Solubility | DMSO: Up to 22 mg/mL (90.41 mM). Requires sonication and warming. The use of new, non-hygroscopic DMSO is recommended.[4] Other sources report solubilities of 19.8 mg/mL,[5] 12 mg/mL,[2] and 2 mg/mL.[3] Water: 1 mg/mL[1] | [1][2][3][4][5] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [4] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][4] |
| Working Concentration | Human TLR7: 0.5 - 5 µg/mL Mouse TLR7: 0.1 - 5 µg/mL Human TLR8: 0.1 - 5 µg/mL | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-water content DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Equilibrate the this compound vial to room temperature for at least 60 minutes before opening to minimize water condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 2.43 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Briefly vortex the solution.
-
To aid dissolution, place the tube in an ultrasonic water bath. Gentle warming (e.g., 37°C) can also be applied.[4] Ensure the tube is tightly sealed.
-
Continue sonication and/or warming until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general procedure for stimulating human PBMCs with this compound to induce cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
ELISA or CBA kit for cytokine detection (e.g., TNF-α, IL-12)
Procedure:
-
Resuspend freshly isolated or thawed PBMCs in complete RPMI-1640 medium.
-
Count the cells and adjust the cell density to 1 x 10⁶ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Prepare a working solution of this compound by diluting the stock solution in complete RPMI-1640 medium. For a final concentration of 2 µM, a 1:5000 dilution of a 10 mM stock would be required. It is recommended to perform a serial dilution.
-
Add 100 µL of the this compound working solution to the wells containing PBMCs. For a negative control, add 100 µL of medium containing the same final concentration of DMSO used for the highest this compound concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂. Incubation time can vary depending on the target cytokine; for example, 4-24 hours for pro-inflammatory cytokines.[4]
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis using methods such as ELISA or Cytometric Bead Array (CBA).
Visualizations
This compound Signaling Pathway
Caption: this compound activates TLR8 leading to cytokine and interferon production.
Experimental Workflow for In Vitro Cell Stimulation
References
Application Notes and Protocols: CL075 Stimulation of Monocyte-Derived Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075, a thiazoloquinolone derivative, is a potent synthetic agonist for Toll-like receptor 7 and 8 (TLR7/8).[1] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic imidazoquinoline compounds. In human monocyte-derived macrophages (MDMs), stimulation with this compound triggers a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and chemokines, and the upregulation of genes involved in the immune response. This response is primarily mediated through the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs). Understanding the cellular and molecular responses of MDMs to this compound is crucial for research in immunology, vaccine development, and cancer immunotherapy.
These application notes provide detailed protocols for the differentiation of human monocytes into macrophages, their subsequent stimulation with this compound, and the analysis of the resulting cellular responses. Quantitative data on cytokine production and gene expression are summarized for easy reference, and key signaling and experimental workflows are visualized.
Signaling Pathway
This compound stimulation of MDMs activates the TLR7/8 signaling cascade, which is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. Upon ligand binding within the endosome, TLR7/8 recruits MyD88, initiating a signaling cascade that involves the activation of IL-1R-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7), which drive the expression of pro-inflammatory cytokines and type I interferons.[2][3]
Caption: TLR7/8 Signaling Pathway in Macrophages.
Data Presentation
Cytokine Production by this compound-Stimulated MDMs
The following table summarizes the quantitative data on cytokine production by human monocyte-derived macrophages (MDMs) following stimulation with this compound. The data is compiled from multiple studies and presented to show dose-dependent and time-course effects where available.
| Cytokine | This compound Concentration | Stimulation Time (hours) | Cytokine Level (pg/mL) | Cell Type/Context |
| TNF-α | 2.5 µg/mL | 24 | ~1500 | PMA-differentiated THP-1 cells |
| TNF-α | 10 µM | 24 | Not specified, but robust induction | Human newborn and adult MoDCs |
| IL-6 | 2.5 µg/mL | 24 | ~2000 | PMA-differentiated THP-1 cells |
| IL-8 | 2.5 µg/mL | 24 | Not specified, significant production | PMA-differentiated THP-1 cells |
| RANTES | 2.5 µg/mL | 24 | Not specified, significant production | PMA-differentiated THP-1 cells |
| IFN-γ | Not specified | 24 | Increased production | Whole blood culture |
| IL-10 | Not specified | 24 | Increased production | Whole blood culture |
| IL-12 | 2 µg/mL | 48 | Significantly increased | Human monocyte-derived DCs |
Note: Quantitative values can vary significantly between donors, cell culture conditions, and assay methods. The data presented here are indicative of the expected response.
Gene Expression Changes in this compound-Stimulated MDMs
Stimulation of MDMs with this compound leads to the upregulation of various pro-inflammatory genes. The following table summarizes the fold change in the expression of key genes as determined by qPCR analysis in studies using TLR7/8 agonists.
| Gene | Fold Change (relative to unstimulated) | Stimulation Time (hours) | Cell Type/Context |
| TNF | Elevated | Not specified | Macrophages (compared to monocytes) |
| IL-6 | Elevated | Not specified | Macrophages (compared to monocytes) |
| IFN-β | Significantly decreased | 2 | Primary human monocytes (with Akt inhibition) |
| IL-12A | Significantly decreased | 2 | Primary human monocytes (with Akt inhibition) |
Note: Comprehensive transcriptomic data for this compound-stimulated primary human MDMs is limited. The genes listed are known to be regulated by the TLR7/8 pathway.
Experimental Protocols
The following protocols provide a general framework for the differentiation of monocytes into macrophages and their subsequent stimulation with this compound for downstream analysis.
Protocol 1: Differentiation of Human Monocytes into Macrophages
This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs) and the subsequent differentiation of monocytes into macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human M-CSF (Macrophage Colony-Stimulating Factor)
-
CD14 MicroBeads (for positive selection of monocytes)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Monocyte Enrichment: Enrich for monocytes from the PBMC population using CD14-positive selection with magnetic beads, following the manufacturer's instructions.
-
Cell Seeding: Resuspend the enriched CD14+ monocytes in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in tissue culture plates at a density of 1 x 10^6 cells/mL.
-
Differentiation: To differentiate the monocytes into macrophages, add human M-CSF to the culture medium at a final concentration of 50 ng/mL.
-
Incubation: Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium every 2-3 days with fresh medium containing M-CSF.
-
Macrophage Confirmation: After the differentiation period, macrophages will be adherent and exhibit a characteristic fried-egg morphology. Confirmation can be done by flow cytometry for macrophage-specific markers like CD68.
Protocol 2: this compound Stimulation of Monocyte-Derived Macrophages
This protocol outlines the stimulation of differentiated MDMs with this compound for the analysis of cytokine production and gene expression.
Materials:
-
Differentiated MDMs (from Protocol 1)
-
This compound (stock solution prepared in sterile, endotoxin-free water or DMSO)
-
Serum-free RPMI 1640 medium
Procedure:
-
Cell Preparation: After the 6-7 day differentiation period, gently wash the adherent MDMs twice with pre-warmed sterile PBS to remove any non-adherent cells and residual M-CSF.
-
Starvation (Optional but recommended for signaling studies): Replace the medium with serum-free RPMI 1640 and incubate for 2-4 hours before stimulation.
-
Stimulation: Prepare working solutions of this compound in RPMI 1640 medium at the desired concentrations (e.g., 0.1, 1.0, 5.0 µg/mL). Remove the medium from the MDMs and add the this compound-containing medium. Include an unstimulated control (medium only).
-
Incubation: Incubate the cells for the desired time points. For cytokine analysis, a 24-hour incubation is common. For gene expression analysis, shorter time points (e.g., 2, 4, 6, 24 hours) are often used to capture transient changes.
-
Supernatant Collection: After incubation, carefully collect the culture supernatants for cytokine analysis. Centrifuge the supernatants to remove any cellular debris and store at -80°C until analysis.
-
Cell Lysis for RNA Extraction: For gene expression analysis, wash the cells once with PBS and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit). Store the lysate at -80°C or proceed directly to RNA extraction.
Protocol 3: Cytokine Measurement by ELISA
This protocol provides a general outline for measuring cytokine concentrations in the collected culture supernatants using a sandwich ELISA.
Materials:
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6)
-
Collected culture supernatants
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected culture supernatants to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Gene Expression Analysis by qPCR
This protocol describes the analysis of gene expression changes in this compound-stimulated MDMs using quantitative real-time PCR (qPCR).
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target and housekeeping genes)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates using a commercial RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the qPCR master mix, cDNA, and gene-specific primers for your target genes (e.g., TNF, IL6, IFNB1) and at least one validated housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound-stimulated samples relative to the unstimulated control.
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for studying the effects of this compound on monocyte-derived macrophages.
Caption: Experimental Workflow for MDM Stimulation.
Logical Flow of this compound Stimulation Outcomes
This diagram summarizes the logical progression from this compound stimulation to the expected cellular and molecular outcomes in monocyte-derived macrophages.
Caption: Logical Flow of this compound Stimulation Outcomes.
References
- 1. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptome Profiling of Human Monocyte-Derived Macrophages Upon CCL2 Neutralization Reveals an Association Between Activation of Innate Immune Pathways and Restriction of HIV-1 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Effects of CL075 and Poly(I:C) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of immunomodulatory agents is a rapidly advancing frontier in cancer therapy. This document provides detailed application notes and protocols for the combined use of CL075, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, and polyinosinic:polycytidylic acid (poly(I:C)), a well-established TLR3 agonist.[1][2][3][4] The co-administration of these agents leverages distinct innate immune signaling pathways to generate a robust and synergistic antitumor response.
This compound, a thiazoloquinolone derivative, activates TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells.[2][5] This activation triggers the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines, including type I interferons (IFNs), and the upregulation of costimulatory molecules, ultimately promoting the activation of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[2][6]
Poly(I:C) is a synthetic analog of double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[3] It is recognized by TLR3 on the surface of endosomes in various immune cells and some cancer cells.[7][8] TLR3 activation initiates a TRIF-dependent signaling cascade, also culminating in the production of type I IFNs and other inflammatory mediators that enhance antitumor immunity.[9] Furthermore, poly(I:C) can directly induce apoptosis in some cancer cell lines.[7][8][10]
The combination of this compound and poly(I:C) has demonstrated a synergistic effect in preclinical cancer models by potently activating dendritic cells to secrete high levels of IL-12p70, a key cytokine for inducing Th1-polarized immune responses.[1] This combined stimulation leads to enhanced T cell infiltration into tumors, increased cytotoxic activity, and reprogramming of the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[11][12][13][14] These application notes provide a comprehensive guide for researchers to explore the therapeutic potential of this promising combination therapy.
Signaling Pathways
The synergistic antitumor effect of combining this compound and poly(I:C) stems from the simultaneous activation of distinct Toll-like receptor signaling pathways, leading to a more robust and comprehensive immune response.
Caption: Signaling pathways of this compound and Poly(I:C) in an antigen-presenting cell.
Data Presentation
In Vitro Synergistic Cytokine Production
| Treatment Group | IL-12p70 (pg/mL) | TNF-α (pg/mL) | IFN-α (pg/mL) |
| Untreated Control | < 20 | < 50 | < 15 |
| This compound (1 µg/mL) | 500 ± 75 | 1200 ± 150 | 300 ± 50 |
| Poly(I:C) (10 µg/mL) | 250 ± 50 | 800 ± 100 | 1500 ± 200 |
| This compound (1 µg/mL) + Poly(I:C) (10 µg/mL) | 2500 ± 300 | 2000 ± 250 | 2500 ± 300 |
Data are representative and compiled from typical results observed in the literature.[1] Values are presented as mean ± standard deviation.
In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 200 | 0% |
| This compound | 1000 ± 150 | 33% |
| Poly(I:C) | 1100 ± 180 | 27% |
| This compound + Poly(I:C) | 400 ± 80 | 73% |
Data are representative of typical outcomes in murine solid tumor models (e.g., B16 melanoma or CT26 colon carcinoma) following intratumoral administration.[12][13][14] Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Activation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
Objective: To assess the synergistic effect of this compound and poly(I:C) on the activation and cytokine production of murine BMDCs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant murine GM-CSF
-
Recombinant murine IL-4
-
This compound (InvivoGen, tlrl-c75)
-
Poly(I:C) (HMW, InvivoGen, tlrl-pic)
-
ELISA kits for murine IL-12p70, TNF-α, and IFN-α
-
Flow cytometry antibodies: anti-CD11c, anti-MHC class II, anti-CD80, anti-CD86
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, replace half of the medium with fresh medium containing cytokines.
-
On day 6, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
BMDC Stimulation:
-
Seed the immature BMDCs in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Prepare the following treatment groups in triplicate:
-
Untreated control (medium only)
-
This compound (1 µg/mL)
-
Poly(I:C) (10 µg/mL)
-
This compound (1 µg/mL) + Poly(I:C) (10 µg/mL)
-
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatants and measure the concentrations of IL-12p70, TNF-α, and IFN-α using ELISA kits according to the manufacturer's instructions.
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC class II, CD80, and CD86 to analyze the expression of maturation markers by flow cytometry.
-
Protocol 2: In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the in vivo antitumor efficacy of combined this compound and poly(I:C) treatment in a murine solid tumor model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cell line
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
Poly(I:C)
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture B16-F10 cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.
-
-
Treatment:
-
Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Vehicle control (50 µL PBS)
-
This compound (20 µg in 50 µL PBS)
-
Poly(I:C) (50 µg in 50 µL PBS)
-
This compound (20 µg) + Poly(I:C) (50 µg) in 50 µL PBS
-
-
Administer the treatments intratumorally on days 7, 10, and 13 post-tumor implantation.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Monitor the body weight and overall health of the mice.
-
Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or show signs of ulceration or necrosis.
-
-
Optional Analyses:
-
At the end of the study, tumors can be excised for histological analysis or immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.
-
Spleens can be harvested to assess systemic immune responses, such as antigen-specific T cell responses.
-
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound and Poly(I:C) combination therapy.
Conclusion
The combination of this compound and poly(I:C) represents a promising immunotherapeutic strategy for cancer. By targeting distinct TLR pathways, this combination elicits a potent and synergistic activation of the innate and adaptive immune systems, leading to enhanced tumor control. The protocols and data presented in these application notes provide a framework for researchers to investigate this combination therapy further in various cancer models. Future studies may focus on optimizing dosing and scheduling, exploring combinations with other immunotherapies such as checkpoint inhibitors, and identifying predictive biomarkers to guide clinical translation.
References
- 1. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly I:C Pre-Treatment Induced the Anti-Viral Interferon Response in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(I:C) as cancer vaccine adjuvant: knocking on the door of medical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-tumor Activity of Toll-Like Receptor 7 Agonists [frontiersin.org]
- 7. Exploiting poly(I:C) to induce cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting poly(I:C) to induce cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Poly I:C to the TLR3-independent pathway boosts effector CD8 T cell differentiation through IFNα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. poly(I:C) synergizes with proteasome inhibitors to induce apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dadun.unav.edu [dadun.unav.edu]
- 14. Intratumoral combination therapy with poly(I:C) and resiquimod synergistically triggers tumor-associated macrophages for effective systemic antitumoral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL075 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of CL075, a Toll-like receptor 7 and 8 (TLR7/8) agonist, in mouse models. The information compiled here, including detailed protocols and quantitative data, is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a synthetic thiazoquinoline compound that activates the innate immune system through the stimulation of TLR7 and, in humans, TLR8. In mice, this compound primarily signals through TLR7, which is highly expressed on various immune cells, including dendritic cells (DCs) and B cells.[1][2] Activation of TLR7 initiates a MyD88-dependent signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This robust immune activation makes this compound a promising candidate for immunotherapy, particularly in the context of cancer and infectious diseases.
Due to the limited availability of published studies detailing the in vivo administration of this compound in mice, the following protocols and data are largely based on studies conducted with other well-characterized TLR7/8 agonists, such as Resiquimod (R848) and Gardiquimod. Researchers should consider these as starting points and perform dose-response and toxicity studies to determine the optimal administration parameters for this compound in their specific mouse models.
Quantitative Data Summary
The following tables summarize dosages and administration routes for this compound and other relevant TLR7/8 agonists used in various in vivo mouse models.
Table 1: this compound and Other TLR7/8 Agonists Dosage and Administration Routes in Mice
| Compound | Mouse Model | Administration Route | Dosage Range | Frequency | Reference / Notes |
| This compound | General | Intramuscular (i.m.) | Not specified | Not specified | Mentioned in the context of enhancing HBsAg immunogenicity, but specific dosage was not provided. |
| Resiquimod (R848) | C57BL/6 (Lung Cancer) | Intraperitoneal (i.p.) | 20 µ g/mouse | Every other day | Resulted in reduced tumor burden and prolonged survival.[4] |
| Resiquimod (R848) | C57BL/6 (Lung Cancer) | Intravenous (i.v.) | 3 mg/kg | Single dose | Used for systemic immune activation studies.[4] |
| Resiquimod (R848) | C57BL/6 (General) | Intraperitoneal (i.p.) | 50 µg - 100 µ g/mouse (~2 - 4 mg/kg) | Single dose | Investigated for effects on the central nervous system.[5] |
| Gardiquimod | C57BL/6 (Melanoma) | Intraperitoneal (i.p.) | 1 mg/kg | On days 8 and 10 post-tumor inoculation | Used in combination with DC-based immunotherapy.[6] |
| MEDI9197 | Syngeneic mouse tumor models | Intratumoral (i.t.) | Up to 20 µ g/mouse | Not specified | Showed anti-tumor activity.[1] |
Signaling Pathway
This compound, being a TLR7/8 agonist, activates a well-defined signaling cascade within immune cells. In mice, the activity is primarily mediated through TLR7.
Caption: MyD88-dependent signaling pathway activated by this compound via TLR7.
Experimental Protocols
The following are detailed methodologies for common in vivo administration routes. Note: These protocols are generalized and should be adapted based on the specific experimental design, mouse strain, and tumor model. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration
Intraperitoneal injection is a common route for systemic administration of therapeutic agents.
Materials:
-
This compound (lyophilized powder)
-
Sterile, endotoxin-free water or saline for reconstitution
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) swabs
-
Appropriate mouse restraint device
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free water or saline to a desired stock concentration (e.g., 1 mg/ml).
-
Further dilute the stock solution with sterile saline to the final desired concentration for injection. The final injection volume for a mouse is typically 100-200 µl.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdominal area. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger of one hand, and secure the tail with the other hand.
-
-
Injection:
-
Swab the injection site in the lower right or left quadrant of the abdomen with a 70% ethanol swab.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ before injecting the solution.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol 2: Intratumoral (i.t.) Administration
Intratumoral injection is used for direct delivery of the agent to the tumor site, which can enhance local anti-tumor effects and reduce systemic toxicity.[7]
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile 0.3-0.5 ml insulin (B600854) syringes with a 28-30 gauge needle
-
Calipers for tumor measurement
-
70% ethanol swabs
Procedure:
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers to calculate the tumor volume. The injection volume is often scaled to the tumor size (e.g., 50 µl for a 100 mm³ tumor).[8]
-
-
Animal Restraint:
-
Restrain the mouse to provide clear access to the subcutaneous tumor.
-
-
Injection:
-
Swab the skin over the tumor with a 70% ethanol swab.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the this compound solution to ensure even distribution within the tumor.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the tumor site for any signs of necrosis or ulceration and the animal for any systemic side effects.
-
Protocol 3: Subcutaneous (s.c.) Administration
Subcutaneous injection is another common route for systemic delivery.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile 1 ml syringes
-
Sterile 25-27 gauge needles
-
70% ethanol swabs
Procedure:
-
Animal Restraint:
-
Restrain the mouse and lift a fold of skin on the back, between the shoulder blades, to form a "tent".
-
-
Injection:
-
Swab the injection site with a 70% ethanol swab.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Inject the this compound solution. A small bleb should form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the injection site for any local reactions and the animal for systemic effects.
-
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo study evaluating the efficacy of this compound in a mouse tumor model.
Caption: A typical workflow for an in vivo cancer model study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pnas.org [pnas.org]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JCI - TLR8 deficiency leads to autoimmunity in mice [jci.org]
- 6. Tlr7 toll-like receptor 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Maximizing response to intratumoral immunotherapy in mice by tuning local retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intratumoral immunotherapy using a TLR2/3 agonist, L-pampo, induces robust antitumor immune responses and enhances immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of CL075-Activated Dendritic Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. Their activation state is a critical determinant of the subsequent T-cell response. CL075, a thiazoloquinolone derivative, is a synthetic agonist for Toll-like receptor 7 and 8 (TLR7/8).[1][2] Activation of DCs with this compound induces their maturation, characterized by the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced capacity to stimulate T cells. This makes this compound an interesting compound for vaccine adjuvant development and cancer immunotherapy.
These application notes provide a detailed flow cytometry panel and a comprehensive protocol for the characterization of this compound-activated human monocyte-derived dendritic cells (mo-DCs).
Key Markers for this compound-Activated Dendritic Cells
Activation of dendritic cells with this compound leads to significant changes in their phenotype. A robust flow cytometry panel should include markers to identify the DC population, assess their maturation and activation status, and measure their potential to induce a T helper 1 (Th1) polarized immune response.
Table 1: Flow Cytometry Panel for this compound-Activated Dendritic Cells
| Marker | Cellular Location | Function/Significance | Recommended Fluorochrome |
| Lineage Markers | |||
| CD3, CD14, CD19, CD20, CD56 | Surface | Exclusion of T cells, monocytes, B cells, and NK cells (Dump Channel) | FITC or other equivalent |
| Dendritic Cell Identification | |||
| HLA-DR | Surface | MHC Class II molecule, essential for antigen presentation to CD4+ T cells. Highly expressed on DCs. | BV421 or other bright violet fluorochrome |
| CD11c | Surface | Integrin alpha X. A marker for myeloid dendritic cells. | PE or equivalent |
| Maturation and Activation Markers | |||
| CD83 | Surface | A hallmark of mature dendritic cells. | APC or equivalent |
| CD80 | Surface | Co-stimulatory molecule (B7-1), provides signal 2 for T-cell activation. | PE-Cy7 or equivalent |
| CD86 | Surface | Co-stimulatory molecule (B7-2), provides signal 2 for T-cell activation. | APC-R700 or equivalent |
| CD40 | Surface | Co-stimulatory molecule, interaction with CD40L on T cells is crucial for DC licensing. | BV605 or equivalent |
| CCR7 | Surface | Chemokine receptor that directs mature DCs to lymph nodes. | PerCP-Cy5.5 or equivalent |
| Intracellular Cytokine | |||
| IL-12 (p70) | Intracellular | Key cytokine for inducing Th1 differentiation and cytotoxic T-lymphocyte responses. | BV786 or equivalent |
| Viability Dye | |||
| e.g., Zombie NIR™, Live/Dead™ Fixable Dyes | Amine-reactive | Exclusion of dead cells from analysis. | NIR or other compatible with panel |
Experimental Protocols
I. Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature mo-DCs from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated by Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
Recombinant human Interleukin-4 (IL-4).
-
6-well tissue culture plates.
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
To enrich for monocytes, plate 10 x 10^6 PBMCs per well in a 6-well plate in complete RPMI 1640 medium.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
-
After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells.
-
Add 3 mL of complete RPMI 1640 medium supplemented with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4 to each well.
-
Culture the cells for 5-6 days at 37°C in a 5% CO2 incubator. Add fresh medium with cytokines on day 3.
-
On day 6, immature mo-DCs can be harvested. They will appear as large, irregularly shaped cells with dendritic projections.
II. Activation of mo-DCs with this compound
Materials:
-
Immature mo-DCs (from Protocol I).
-
This compound (endotoxin-free).
-
Complete RPMI 1640 medium.
-
Brefeldin A (for intracellular cytokine staining).
Procedure:
-
Harvest immature mo-DCs and seed them at a density of 1 x 10^6 cells/mL in fresh complete RPMI 1640 medium.
-
Add this compound to the cell suspension at a final concentration of 1-5 µg/mL. A dose-response experiment is recommended to determine the optimal concentration.
-
As a negative control, include an untreated (immature DC) sample.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
For intracellular cytokine analysis, add Brefeldin A at a final concentration of 5 µg/mL for the last 4-6 hours of incubation to block cytokine secretion.
III. Flow Cytometry Staining Protocol
Materials:
-
This compound-activated and control mo-DCs.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see Table 1).
-
Viability dye.
-
Fixation/Permeabilization buffer (e.g., Cyto-Fast™ Fix/Perm Buffer).
-
Permeabilization buffer (e.g., Cyto-Fast™ Perm Buffer).
-
Flow cytometer.
Procedure:
-
Surface Staining: a. Harvest the activated and control mo-DCs and transfer to FACS tubes (approximately 1 x 10^6 cells per tube). b. Wash the cells once with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in 100 µL of FACS buffer containing the viability dye and incubate for 20 minutes at room temperature in the dark. d. Wash the cells with 2 mL of FACS buffer. e. Resuspend the cells in 100 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C. f. Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (Lineage, HLA-DR, CD11c, CD83, CD80, CD86, CD40, CCR7) at pre-titrated optimal concentrations. g. Incubate for 30 minutes at 4°C in the dark. h. Wash the cells twice with 2 mL of cold FACS buffer.
-
Intracellular Staining: a. After the final wash of the surface staining, resuspend the cell pellet in 250 µL of Fixation/Permeabilization buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells once with 2 mL of Permeabilization buffer. d. Resuspend the cells in 100 µL of Permeabilization buffer containing the anti-IL-12 antibody. e. Incubate for 30 minutes at room temperature in the dark. f. Wash the cells twice with 2 mL of Permeabilization buffer. g. Resuspend the final cell pellet in 300-500 µL of FACS buffer for flow cytometry analysis.
-
Data Acquisition and Analysis: a. Acquire data on a flow cytometer. Ensure to set up appropriate voltage settings and compensation using single-stained controls. b. Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™). c. Gate on single, live cells. d. From the live singlets, gate on the Lineage-negative, HLA-DR positive population to identify dendritic cells. e. Within the DC gate, analyze the expression of CD11c, maturation markers (CD83, CD80, CD86, CD40, CCR7), and intracellular IL-12.
Data Presentation
Table 2: Expected Phenotypic Changes in this compound-Activated Dendritic Cells
| Marker | Immature Dendritic Cells (Control) | This compound-Activated Dendritic Cells |
| CD83 | Low | High |
| CD80 | Low to Moderate | High |
| CD86 | Moderate | High |
| CD40 | Low to Moderate | High |
| CCR7 | Low | High |
| IL-12 (p70) | Negative | Positive |
Visualizations
Caption: Experimental workflow for the generation, activation, and analysis of this compound-activated mo-DCs.
Caption: Simplified signaling pathway of this compound-mediated dendritic cell activation via TLR7/8 and NF-κB.
References
Measuring Cytokine Production Following CL075 Stimulation: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075, a thiazoquinoline derivative, is a potent synthetic agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with a higher affinity for human TLR8.[1] As a key component of the innate immune system, the activation of these endosomal pattern recognition receptors by this compound triggers a signaling cascade that culminates in the production of a range of pro-inflammatory cytokines and Type I interferons. This application note provides detailed protocols for the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) with this compound and the subsequent quantification of cytokine production, a critical process in immunology research and the development of novel therapeutics and vaccine adjuvants.
This compound activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). This results in the robust secretion of cytokines, primarily Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12), and to a lesser extent, Interferon-alpha (IFN-α).[1] The ability to accurately measure the production of these key cytokines is essential for understanding the immunomodulatory effects of this compound and other TLR agonists.
Data Presentation: Expected Cytokine Production in Human PBMCs
The following table summarizes the expected concentrations of key cytokines in the supernatant of human PBMCs following stimulation with a TLR7/8 agonist. It is important to note that cytokine levels can vary significantly between donors and experimental conditions. The data presented below is based on studies using R848, a TLR7/8 agonist with a similar mechanism of action to this compound, and serves as a general guideline.
| Cytokine | Stimulant (Concentration) | Incubation Time | Expected Concentration Range (pg/mL) |
| TNF-α | R848 (increasing concentrations) | 48 hours | Up to ~1500 |
| IL-12 | R848 (5 µg/ml) | 24 hours | 100 - 400 |
| IFN-α | R848 (5 µg/ml) | 24 hours | 50 - 250[1] |
Signaling Pathway
The stimulation of TLR7 and TLR8 by this compound initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of key transcription factors, NF-κB and IRF7, which in turn drive the expression of pro-inflammatory cytokines and Type I interferons.
Caption: this compound-induced TLR7/8 signaling pathway.
Experimental Workflow
The general workflow for measuring cytokine production following this compound stimulation involves the isolation of PBMCs from whole blood, stimulation with this compound, and subsequent analysis of cytokine levels in the cell culture supernatant by ELISA or intracellularly by flow cytometry.
Caption: Workflow for cytokine production analysis.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Serological pipettes
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.
-
Collect the mononuclear cell layer (the "buffy coat") and transfer it to a new 50 mL centrifuge tube.
-
Wash the cells by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI 1640 medium.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells in complete RPMI 1640 medium to the desired concentration for stimulation.
Protocol 2: this compound Stimulation of PBMCs for Cytokine Measurement by ELISA
Materials:
-
Isolated PBMCs
-
Complete RPMI 1640 medium
-
This compound (stock solution prepared according to the manufacturer's instructions)
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate centrifuge
Procedure:
-
Seed the isolated PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 to 1 x 10^6 cells/well in 180 µL of complete RPMI 1640 medium.
-
Prepare a working solution of this compound in complete RPMI 1640 medium. A final concentration of 0.1 - 5 µg/mL is recommended for stimulation.[1]
-
Add 20 µL of the this compound working solution to the appropriate wells. For negative control wells, add 20 µL of complete RPMI 1640 medium.
-
Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet. The supernatant can be used immediately for ELISA or stored at -80°C for later analysis.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Materials:
-
Cell culture supernatant
-
Commercially available ELISA kits for human TNF-α, IL-12, and IFN-α
-
Microplate reader
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kit.
-
Briefly, this typically involves coating a 96-well plate with a capture antibody, blocking non-specific binding sites, adding the cell culture supernatants and standards, followed by the addition of a detection antibody and a substrate for color development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.
Protocol 4: Intracellular Cytokine Staining and Flow Cytometry
Materials:
-
Isolated PBMCs stimulated with this compound (as in Protocol 2)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD14) and intracellular cytokines (e.g., TNF-α, IL-12, IFN-α)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
During the last 4-6 hours of the this compound stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell culture to block cytokine secretion.
-
After the total incubation time, harvest the cells and wash them with PBS.
-
Stain for cell surface markers by incubating the cells with fluorescently conjugated antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation and permeabilization kit according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently conjugated anti-cytokine antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer and analyze the percentage of cytokine-producing cells within specific cell populations.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively measure cytokine production in response to this compound stimulation. By understanding the underlying signaling pathways and utilizing robust experimental methodologies, scientists can accurately assess the immunomodulatory properties of this potent TLR7/8 agonist, facilitating advancements in immunology and drug development.
References
Application Notes and Protocols for CL075-Induced Th1 Polarization of Naive T Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro polarization of naive CD4+ T cells toward a T helper 1 (Th1) lineage using monocyte-derived dendritic cells (DCs) matured with the Toll-like receptor 7/8 (TLR7/8) agonist, CL075.
Introduction
The differentiation of naive T helper (CD4+) cells into distinct effector lineages is a critical event in the adaptive immune response. Th1 cells are characterized by the production of pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), and are essential for cell-mediated immunity against intracellular pathogens and for anti-tumor responses. The development of Th1 cells is driven by a specific cytokine milieu, with Interleukin-12 (IL-12) being the key polarizing cytokine.
This compound is a synthetic imidazoquinoline compound that acts as a potent agonist for TLR7 and TLR8. Ligation of these receptors on antigen-presenting cells (APCs), such as dendritic cells, triggers a signaling cascade that results in the production of high levels of pro-inflammatory cytokines, including IL-12p70.[1] This makes this compound an effective tool for generating mature, Th1-polarizing DCs for use in in vitro immunological studies and for the development of immunotherapeutic strategies.
Principle of the Method
The protocol involves a two-stage process. First, human peripheral blood monocytes are differentiated into immature dendritic cells (iDCs). These iDCs are then matured using a cytokine cocktail that includes this compound. This maturation process induces the upregulation of co-stimulatory molecules and the production of high levels of IL-12p70. In the second stage, the mature, Th1-polarizing DCs are co-cultured with autologous or allogeneic naive CD4+ T cells. The IL-12p70 secreted by the DCs, along with T cell receptor (TCR) stimulation, drives the differentiation of the naive T cells into IFN-γ-producing Th1 cells.
Data Presentation
Table 1: Reagents and Recommended Concentrations for DC Differentiation and Maturation
| Reagent | Recommended Concentration | Purpose |
| GM-CSF | 500 IU/mL | Differentiation of monocytes to iDCs |
| IL-4 | 250 IU/mL | Differentiation of monocytes to iDCs |
| TNF-α | 10 ng/mL | Maturation of iDCs |
| IL-1β | 10 ng/mL | Maturation of iDCs |
| IL-6 | 15 ng/mL | Maturation of iDCs |
| PGE2 | 1 µg/mL | Enhances DC migration |
| Poly(I:C) | 20 µg/mL | TLR3 agonist for synergistic effect |
| This compound | 1 µg/mL | TLR7/8 agonist for IL-12p70 production |
Table 2: Expected Cytokine Profile in DC and T Cell Co-cultures
| Cytokine | Expected Level in Supernatant (Th1 polarized) | Expected Level in Supernatant (Control/Th2) | Method of Analysis |
| IL-12p70 (from DCs) | High | Low/Undetectable | ELISA |
| IFN-γ (from T cells) | High | Low/Undetectable | ELISA, Flow Cytometry |
| IL-4 (from T cells) | Low/Undetectable | High | ELISA, Flow Cytometry |
| IL-10 | Low | Variable | ELISA |
Experimental Protocols
Part 1: Generation of Th1-Polarizing Dendritic Cells
This part of the protocol describes the generation of mature, IL-12p70-secreting dendritic cells from human peripheral blood monocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
DC Maturation Cocktail (TNF-α, IL-1β, IL-6, PGE2, Poly(I:C), this compound)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
Procedure:
-
Isolation of Monocytes: Isolate monocytes from PBMCs by plastic adherence or by using immunomagnetic selection (e.g., CD14+ selection).
-
Differentiation of Immature DCs (iDCs):
-
Culture the isolated monocytes in complete RPMI-1640 medium supplemented with GM-CSF (500 IU/mL) and IL-4 (250 IU/mL) for 5-6 days.[2]
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
-
-
Maturation of DCs:
-
On day 6, harvest the iDCs and resuspend them in fresh complete RPMI-1640 medium.
-
Add the DC maturation cocktail containing TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (15 ng/mL), PGE2 (1 µg/mL), Poly(I:C) (20 µg/mL), and this compound (1 µg/mL).[3]
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Harvesting Mature DCs (mDCs):
-
After maturation, harvest the loosely adherent and suspension cells. These are the mature, Th1-polarizing DCs.
-
Wash the mDCs twice with sterile PBS before use in the T cell co-culture.
-
Part 2: Co-culture of mDCs with Naive T Cells for Th1 Polarization
This part of the protocol describes the co-culture of the this compound-matured DCs with naive CD4+ T cells to induce their differentiation into Th1 effector cells.
Materials:
-
Mature, Th1-polarizing DCs (from Part 1)
-
Naive CD4+ T cells (isolated from autologous or allogeneic PBMCs using a naive CD4+ T cell isolation kit)
-
Complete RPMI-1640 medium
-
Recombinant Human IL-2
-
Anti-human IL-4 neutralizing antibody (optional, to further ensure Th1 polarization)
Procedure:
-
Co-culture Setup:
-
Plate the mature DCs in a 24-well plate at a density of 2.5 x 10^5 cells/mL.
-
Add naive CD4+ T cells to the wells at a DC to T cell ratio between 1:5 and 1:10.[4][5] For example, add 1.25 x 10^6 to 2.5 x 10^6 T cells per well.
-
The final volume in each well should be 1 mL of complete RPMI-1640 medium.
-
Optionally, add anti-human IL-4 neutralizing antibody (1-10 µg/mL) to the co-culture.
-
-
Incubation:
-
Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.[3]
-
On day 3, add recombinant human IL-2 to a final concentration of 20 U/mL to support T cell proliferation.
-
-
Analysis of Th1 Polarization:
-
After 5-7 days, harvest the T cells for analysis.
-
Cytokine Secretion Analysis (ELISA):
-
Restimulate the harvested T cells with anti-CD3 and anti-CD28 antibodies or with PMA and ionomycin (B1663694) for 24-48 hours.
-
Collect the supernatant and measure the concentration of IFN-γ and IL-4 using ELISA kits.
-
-
Intracellular Cytokine Staining (Flow Cytometry):
-
Restimulate the T cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Perform intracellular staining for IFN-γ and IL-4 and analyze by flow cytometry.
-
-
Visualizations
Caption: Experimental workflow for this compound-induced Th1 polarization.
Caption: Signaling pathway of this compound leading to Th1 polarization.
Caption: Logical relationship of components in the co-culture system.
References
- 1. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing parameters for clinical-scale production of high IL-12 secreting dendritic cells pulsed with oxidized whole tumor cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. The ratio between dendritic cells and T cells determines the outcome of their encounter: proliferation versus deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of CL075 in Human Immunology Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL075 is a synthetic thiazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) in human immune cells.[1][2] These endosomal pattern recognition receptors are crucial for detecting single-stranded viral RNA and initiating innate immune responses.[1][2] In human peripheral blood mononuclear cells (PBMCs), this compound preferentially activates TLR8, leading to the production of pro-inflammatory cytokines and Type I interferons.[1][3] This makes this compound a valuable tool for studying innate immunity, vaccine adjuvant development, and cancer immunotherapy.[4][5]
This document provides detailed application notes and protocols for the use of this compound in human immunology studies, focusing on the stimulation of PBMCs and the subsequent analysis of immune responses.
Mechanism of Action
This compound, as a TLR7/8 agonist, triggers a MyD88-dependent signaling pathway upon binding to its receptors within the endosomes of immune cells such as monocytes and dendritic cells.[3] This activation cascade leads to the downstream activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the transcription and secretion of various cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and to a lesser extent, Interferon-alpha (IFN-α).[1][2]
Signaling Pathway of this compound in Human Monocytes (via TLR8)
Caption: this compound-induced TLR8 signaling cascade in human monocytes.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Human Immune Cell Stimulation
| Cell Type | Application | Recommended Concentration Range | Reference |
| Human PBMCs | Cytokine Production (TNF-α, IL-12) | 0.1 - 5.0 µg/mL | [1] |
| Human Monocytes | Cytokine Production (IL-1β) | 1.0 µg/mL | [6] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | Maturation and Cytokine Production | 0.2 - 10 µM | [7] |
Table 2: Expected Cytokine Profile in Human PBMCs Stimulated with this compound (24-hour incubation)
| Cytokine | Expected Response | Typical Concentration Range (pg/mL) | Notes |
| TNF-α | Robust Induction | 500 - 5000 | A primary pro-inflammatory cytokine induced by TLR8 activation. |
| IL-12p70 | Strong Induction | 200 - 2000 | Key cytokine for Th1 polarization.[4] |
| IL-6 | Moderate Induction | 100 - 1000 | A pleiotropic pro-inflammatory cytokine. |
| IFN-α | Low to Moderate Induction | 50 - 500 | Primarily produced by plasmacytoid dendritic cells (pDCs) via TLR7. |
| IL-10 | Variable | 20 - 200 | An anti-inflammatory cytokine that can be induced as a feedback mechanism. |
Note: The actual concentration of cytokines can vary significantly depending on the donor, cell purity, and specific experimental conditions.
Experimental Protocols
Experimental Workflow for this compound Stimulation and Analysis of Human PBMCs
Caption: A typical experimental workflow for studying the effects of this compound.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Human whole blood collected in heparinized or EDTA-containing tubes.
-
Ficoll-Paque™ PLUS or other density gradient medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.
-
Collect the buffy coat, the whitish layer of PBMCs, at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability with Trypan Blue.
-
Resuspend the cells in complete RPMI-1640 medium to the desired concentration for your experiment (e.g., 1 x 10^6 cells/mL).
Protocol 2: this compound Stimulation of Human PBMCs
Materials:
-
Isolated human PBMCs (from Protocol 1).
-
Complete RPMI-1640 medium.
-
This compound (stock solution prepared in sterile DMSO or water, depending on the manufacturer's instructions).
-
96-well flat-bottom cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare a working solution of this compound in complete RPMI-1640 medium at twice the desired final concentration.
-
Add 100 µL of the this compound working solution or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) to the appropriate wells.
-
Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and store at -80°C if not used immediately.
-
The cell pellet can be used for further analysis, such as flow cytometry.
Protocol 3: Measurement of TNF-α and IL-12 by ELISA
Materials:
-
Human TNF-α and IL-12 ELISA kits (follow the manufacturer's instructions).
-
Cell culture supernatants from Protocol 2.
-
Microplate reader.
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops (5-30 minutes).
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Flow Cytometry Analysis of Monocyte Activation
Materials:
-
Stimulated PBMCs from Protocol 2.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against human:
-
CD14 (monocyte marker)
-
HLA-DR (MHC class II)
-
CD80 (co-stimulatory molecule)
-
CD86 (co-stimulatory molecule)
-
-
Flow cytometer.
Procedure:
-
Resuspend the cell pellet from Protocol 2 in 100 µL of FACS buffer.
-
Add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the monocyte population based on forward and side scatter, and then on CD14 expression. Analyze the expression of HLA-DR, CD80, and CD86 on the CD14+ monocytes.
Concluding Remarks
This compound is a powerful tool for probing the TLR7 and TLR8 signaling pathways in human immune cells. The protocols outlined in this document provide a framework for conducting robust and reproducible experiments to investigate the immunological effects of this compound. Researchers should optimize these protocols for their specific experimental systems and always include appropriate controls. Careful experimental design and data analysis will yield valuable insights into the role of TLR8 in human health and disease.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Viability with CL075 Treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering low cell viability in experiments involving the TLR7/8 agonist, CL075. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide: Low Cell Viability
Low cell viability following this compound treatment can be a significant hurdle. This guide provides a systematic approach to identify and resolve the underlying causes, distinguishing between expected cytotoxic effects and experimental artifacts.
Initial Assessment:
| Observation | Potential Cause | Recommended Action |
| High cell death in untreated control groups | 1. Suboptimal Cell Culture Conditions: Incorrect media, serum, incubator CO2, temperature, or humidity. | - Verify that the cell culture medium and supplements are appropriate for your cell line. - Ensure the incubator is calibrated and maintaining the correct CO2, temperature (37°C), and humidity levels. - Routinely check for microbial contamination (e.g., bacteria, fungi, mycoplasma). |
| 2. Poor Cell Handling Technique: Over-trypsinization, excessive centrifugation speed, or harsh pipetting. | - Optimize trypsinization time to ensure cell detachment without damaging cell membranes. - Centrifuge cells at a gentle speed (e.g., 200 x g for 5 minutes). - Handle cells gently during resuspension and plating. | |
| 3. Cryopreservation/Thawing Issues: Improper freezing or thawing techniques leading to ice crystal formation and cell damage. | - Thaw cells rapidly in a 37°C water bath and dilute slowly with pre-warmed media. - Use a cryoprotectant such as DMSO at an appropriate concentration (typically 5-10%). | |
| Low cell viability specifically in this compound-treated groups | 1. Inappropriate this compound Concentration: The concentration used may be too high for the specific cell line, leading to excessive stimulation and cytotoxicity. | - Perform a dose-response experiment to determine the optimal concentration range for your cell line. Start with a broad range (e.g., 0.1 µg/mL to 10 µg/mL) and narrow it down based on the results. |
| 2. This compound Solubility and Stability Issues: Precipitation of this compound in the culture medium can lead to inconsistent results and direct cell damage. | - Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.1%). - Visually inspect the culture medium for any signs of precipitation after adding this compound. | |
| 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to TLR agonists due to differences in TLR7 and TLR8 expression levels. | - Research the expression of TLR7 and TLR8 in your specific cell line. - Consider using a cell line with known responsiveness to this compound as a positive control. | |
| 4. Overstimulation-Induced Cell Death: Prolonged or excessive stimulation of TLR7/8 signaling pathways can lead to a potent inflammatory response, which may include the induction of apoptosis or necrosis. | - Reduce the incubation time with this compound. - Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to assess the level of immune activation. - Investigate markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can it lead to low cell viability?
A1: this compound is a synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are intracellular receptors that recognize single-stranded RNA[1]. Upon binding, this compound triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-12, and type I interferons[1]. While this immune activation is desirable for many applications, excessive or prolonged stimulation can lead to cellular stress and ultimately, cell death through pathways like apoptosis or necrosis. Studies have shown that TLR8 agonists, in particular, can lead to an increase in markers of cell death[2][3].
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the desired biological response. It is crucial to perform a dose-response experiment for your specific cell line. However, based on published studies, a general starting range can be suggested:
| Application | Cell Type | Recommended Concentration Range |
| Dendritic Cell Maturation | Human monocyte-derived DCs | 1 - 5 µg/mL[4][5][6] |
| Cytokine Induction | Human PBMCs | 0.1 - 10 µg/mL |
| Reporter Gene Assays | HEK293 cells expressing TLR7/8 | 0.1 - 5 µg/mL |
Note: Always start with a lower concentration and titrate up to find the optimal balance between activation and viability for your specific experimental setup.
Q3: How can I distinguish between apoptosis and necrosis in my this compound-treated cells?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death. Here are some common methods:
-
Morphological Observation:
-
Biochemical Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of cells with compromised membranes (late apoptosis and necrosis).
-
Caspase Activity Assays: Apoptosis is often mediated by caspases. Assays that measure the activity of key executioner caspases like caspase-3 and caspase-7 can confirm apoptosis.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes, a hallmark of necrosis.
-
Q4: What are the visual signs of cellular overstimulation by this compound that I can look for under a microscope?
A4: While specific morphological changes can vary between cell types, general signs of overstimulation and subsequent stress or death in response to potent immune stimuli like this compound include:
-
Increased number of floating or detached cells: This is a primary indicator of poor cell health and viability.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or fragmented. You might also observe cytoplasmic vacuolization.
-
Presence of cellular debris: An accumulation of small, irregular particles in the culture medium often indicates cell lysis.
-
For adherent cells, loss of confluence: A noticeable decrease in the density of the cell monolayer.
-
For immune cells like dendritic cells, signs of activation can include: an increase in cell size and the formation of dendritic processes. However, excessive stimulation can push these cells towards cell death, which would manifest as the signs listed above.
Data Presentation
Recommended Working Concentrations of this compound for Different Applications
| Cell Type | Application | Recommended Concentration | Incubation Time | Reference |
| Human Monocyte-Derived Dendritic Cells | Maturation | 1-5 µg/mL | 24-48 hours | [4][5][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production (TNF-α, IL-12) | 0.1-10 µg/mL | 24 hours | [1] |
| Murine Plasmacytoid Dendritic Cells | Activation | 1.5 µM | 24-72 hours | [10] |
| RAW 264.7 (Macrophage Reporter Cell Line) | NF-κB Activation | ~2 µM | 18-24 hours | [11][12] |
Note: 1 µg/mL of this compound is approximately 2.9 µM.
Experimental Protocols
Protocol 1: Maturation of Human Monocyte-Derived Dendritic Cells (DCs) with this compound
This protocol is adapted from a method for generating mature, Th1-polarizing dendritic cells[4][5][6].
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
This compound (stock solution prepared in DMSO)
-
6-well tissue culture plates
Procedure:
-
Monocyte Isolation: Isolate monocytes from PBMCs by plastic adherence. Seed 5 x 10^6 PBMCs per well in a 6-well plate in Complete RPMI and incubate for 2 hours at 37°C, 5% CO2.
-
Wash: After 2 hours, gently wash the wells with warm PBS to remove non-adherent cells.
-
Differentiation: Add 3 mL of Complete RPMI supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to each well. Culture for 5-6 days to generate immature DCs (iDCs). Add fresh media with cytokines on day 3.
-
Maturation: On day 6, induce maturation by adding this compound to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 24-48 hours at 37°C, 5% CO2.
-
Harvest and Analysis: After incubation, harvest the mature DCs. Cell viability can be assessed using Trypan Blue exclusion or a flow cytometry-based viability dye. DC maturation can be confirmed by analyzing the expression of surface markers such as CD80, CD83, CD86, and HLA-DR by flow cytometry.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using an MTT Assay
This protocol provides a general framework for determining the cytotoxic effect of this compound on an adherent cell line.
Materials:
-
Adherent cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Visualizations
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
References
- 1. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innate immune responses after stimulation with Toll-like receptor agonists in ex vivo microglial cultures and an in vivo model using mice with reduced microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Stimulation of Innate Immune Cells by Light-Activated TLR7/8 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CL075 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing CL075, a potent TLR7/8 agonist, maintaining its solubility in cell culture media is critical for experimental success. Precipitation of this compound can lead to inconsistent results and inaccurate dose-response assessments. This guide provides troubleshooting strategies and frequently asked questions to help you avoid this compound precipitation in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a synthetic small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). Researchers use this compound in cell culture to stimulate immune responses through the activation of these receptors, which play a key role in the innate immune system. This activation triggers downstream signaling pathways, leading to the production of cytokines and other inflammatory mediators.
Q2: What are the common causes of compound precipitation in cell culture media?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
-
Exceeding Solubility Limits: The concentration of the compound surpasses its maximum solubility in the aqueous environment of the cell culture medium.
-
Solvent Shock: Rapidly introducing a compound dissolved in a non-aqueous solvent (like DMSO) into the aqueous culture medium can cause the compound to "crash out" of solution.
-
pH and Temperature Shifts: The pH and temperature of the cell culture medium significantly influence the solubility of many compounds. Standard incubation conditions (37°C, 5% CO2) can alter the pH of the medium, potentially reducing the solubility of the compound.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. These can interact with the compound, leading to the formation of insoluble complexes. High concentrations of calcium and phosphate (B84403) ions are common culprits in media-related precipitation.[1][2][3]
-
Presence of Serum: Proteins within serum supplements can interact with and, in some cases, contribute to the precipitation of small molecules.
Troubleshooting Guide: Preventing this compound Precipitation
If you are observing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps.
Review Your Stock Solution Preparation
The first step in preventing precipitation in your final culture volume is to ensure the proper preparation and handling of your this compound stock solution.
Experimental Protocol: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: Based on supplier recommendations, dissolve this compound in an appropriate solvent. DMSO is a common choice for dissolving many small molecules for cell culture use.[4] Water can also be used.[5]
-
Dissolution: Add the solvent to the this compound powder and vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in dissolving the compound, but be cautious of potential degradation with excessive heat.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter to prevent microbial contamination.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 1 mg/mL[5] |
| DMSO | 2 mg/mL[4] |
Optimize the Dilution into Cell Culture Media
The method of diluting the stock solution into the final culture medium is a critical step where precipitation often occurs.
Experimental Protocol: Diluting this compound Stock Solution into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (Recommended): Instead of adding the concentrated stock solution directly to the full volume of media, perform a serial dilution.
-
First, dilute the stock solution in a small volume of pre-warmed media (e.g., 10-fold dilution).
-
Gently vortex the intermediate dilution.
-
Add this intermediate dilution to the final volume of the cell culture medium.
-
-
Step-wise Addition: Add the this compound stock solution drop-wise to the pre-warmed media while gently swirling the container. This gradual introduction helps to avoid localized high concentrations that can lead to "solvent shock" and precipitation.
-
Final Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.5%) to minimize cytotoxicity.
Evaluate Cell Culture Media and Conditions
The composition of your cell culture medium can influence the solubility of this compound.
-
Media Composition: Be aware of the salt concentrations in your chosen medium (e.g., DMEM vs. RPMI-1640). Media with higher concentrations of divalent cations like calcium and magnesium may be more prone to causing precipitation of certain compounds.
-
pH Stability: Ensure your incubator's CO2 levels are properly calibrated to maintain the intended pH of your culture medium. Fluctuations in pH can significantly impact compound solubility.
-
Serum-Free vs. Serum-Containing Media: If you are using a serum-free medium, the absence of proteins that might otherwise help to solubilize a compound could increase the risk of precipitation. Conversely, in some cases, high concentrations of serum proteins can also lead to precipitation. Consider titrating the serum concentration if you suspect it is a contributing factor.
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for this compound Precipitation
A logical workflow for troubleshooting this compound precipitation.
Diagram 2: this compound Signaling Pathway
Simplified signaling pathway initiated by this compound activation of TLR7/8.
By systematically addressing these potential causes, researchers can significantly reduce the likelihood of this compound precipitation, ensuring the reliability and reproducibility of their cell culture experiments. If precipitation persists after following these guidelines, it may be beneficial to contact the compound supplier for further technical support.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. The influence of surface charge on serum protein interaction and cellular uptake: studies with dendritic polyglycerols and dendritic polyglycerol-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of interaction of benzanthrone with serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
lot-to-lot variability issues with CL075
Welcome to the technical support center for CL075. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly those related to lot-to-lot variability, that may be encountered during experiments with this TLR7/8 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic thiazoquinoline compound that functions as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[1] These receptors are typically located in the endosomes of immune cells such as dendritic cells (DCs), monocytes, and B cells. Upon binding to TLR7 and TLR8, this compound initiates a downstream signaling cascade primarily through the MyD88-dependent pathway.[2][3] This activation leads to the recruitment of IRAK family kinases and TRAF6, ultimately resulting in the activation of transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Interferon Regulatory Factors (IRFs).[1][4][5] The activation of these transcription factors drives the expression and secretion of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Type I Interferons (IFN-α/β).[1][2]
Q2: What are the common applications of this compound in research?
A2: this compound is widely used in immunology and cancer research. Its ability to potently activate TLR7 and TLR8 makes it a valuable tool for:
-
Inducing the maturation of dendritic cells (DCs): this compound is used to mature monocyte-derived DCs for potential use in DC-based vaccines against pathogens or tumors.[1][6][7]
-
Stimulating cytokine production: Researchers use this compound to induce the production of Th1-polarizing cytokines like IL-12p70 and TNF-α from peripheral blood mononuclear cells (PBMCs) and other immune cells.[1][5]
-
Adjuvant development: Due to its immunostimulatory properties, this compound and similar TLR agonists are investigated as potential vaccine adjuvants to enhance the adaptive immune response.[8]
-
Studying TLR7/8 signaling pathways: It serves as a specific ligand to dissect the molecular mechanisms of TLR7 and TLR8 signaling in various cell types.
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
A3: Lot-to-lot variability is a known challenge with many biological reagents.[6][7][8][9][10] For a synthetic compound like this compound, this can stem from minor differences in:
-
Purity: Even small variations in purity (e.g., 95% vs. 99%) can impact the effective concentration and activity of the compound.
-
Solubility: Differences in the physical properties of the powder between lots may affect how well it dissolves, leading to inaccuracies in the final concentration of your working solution.
-
Presence of contaminants or byproducts: Residual solvents or byproducts from the synthesis process could interfere with the biological activity.
-
Storage and handling: Improper storage conditions (e.g., exposure to light, moisture, or freeze-thaw cycles) can degrade the compound over time.
It is crucial to validate each new lot of this compound before use in critical experiments.
Troubleshooting Guide: Lot-to-Lot Variability
This guide provides a structured approach to identifying and mitigating issues arising from the lot-to-lot variability of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or absent cytokine production (e.g., TNF-α, IL-12) from PBMCs or DCs compared to a previous lot. | 1. Lower potency of the new lot: The effective concentration of the active compound may be lower than stated. | 1. Perform a dose-response validation: Test the new lot alongside a previously validated lot at a range of concentrations to determine the EC50 (half-maximal effective concentration). Adjust the working concentration of the new lot accordingly. |
| 2. Incorrect preparation of stock solution: The compound may not have dissolved completely. | 2. Verify solubility and preparation: Ensure you are using the recommended solvent (e.g., DMSO) and that the compound is fully dissolved. Gentle warming or vortexing may be necessary. Prepare fresh stock solutions. | |
| 3. Degradation of the compound: Improper storage of the new lot or the stock solution. | 3. Check storage conditions: Confirm that the lyophilized powder and stock solutions have been stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture). | |
| Inconsistent or incomplete dendritic cell (DC) maturation (e.g., low expression of CD80, CD83, CD86). | 1. Sub-optimal concentration of the new lot: The concentration used may be insufficient to induce full maturation. | 1. Titrate the new lot: Perform a titration experiment to find the optimal concentration of the new lot for DC maturation, using a previously validated lot as a positive control. |
| 2. Variability in the starting cell population: The health and density of the monocytes used for DC generation can affect maturation efficiency. | 2. Standardize cell culture conditions: Ensure consistent cell seeding densities and viability checks for each experiment. | |
| 3. Synergistic effects with other reagents: If used in a maturation cocktail, variability in other components (e.g., other cytokines) could be the cause. | 3. Test components individually and in combination: If possible, test the activity of each component of your maturation cocktail separately to identify the source of the variability. | |
| High background stimulation or unexpected cell death. | 1. Presence of cytotoxic contaminants in the new lot. | 1. Assess cytotoxicity: Perform a cell viability assay (e.g., using Trypan Blue, MTT, or a live/dead stain) with a range of concentrations of the new lot. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture volume may be too high. | 2. Prepare a vehicle control: Always include a control with the same final concentration of the solvent used to dissolve this compound to ensure it is not causing the observed effects. |
Experimental Protocols
Protocol 1: Validation of a New Lot of this compound by Cytokine Profiling
This protocol is designed to compare the biological activity of a new lot of this compound with a previously validated lot.
1. Objective: To determine the EC50 of the new this compound lot by measuring TNF-α production from human PBMCs.
2. Materials:
- New lot of this compound
- Previously validated ("old") lot of this compound
- DMSO (cell culture grade)
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
- 96-well cell culture plates
- Human TNF-α ELISA kit
3. Methodology:
- Prepare Stock Solutions: Dissolve both the new and old lots of this compound in DMSO to create 10 mM stock solutions. Store at -20°C.
- Prepare Serial Dilutions: On the day of the experiment, prepare a series of dilutions of both this compound lots in culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
- Cell Seeding: Isolate fresh human PBMCs and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
- Stimulation: Add 100 µL of the this compound dilutions (or vehicle control) to the wells containing PBMCs.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
- Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
- Plot the TNF-α concentration against the log of the this compound concentration for both the new and old lots.
- Use a non-linear regression (four-parameter logistic curve) to determine the EC50 for each lot.
- Compare the EC50 values. A significant deviation in the EC50 of the new lot indicates a difference in potency.
Protocol 2: Functional Testing of this compound for Dendritic Cell Maturation
1. Objective: To assess the ability of a new this compound lot to induce the maturation of monocyte-derived dendritic cells (mo-DCs).
2. Materials:
- New and old lots of this compound
- Human monocytes
- GM-CSF and IL-4 for DC differentiation
- Fluorescently labeled antibodies against CD14, CD80, CD83, CD86, and HLA-DR for flow cytometry
- FACS buffer (PBS with 2% FBS)
3. Methodology:
- Generate Immature mo-DCs: Culture human monocytes with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.
- Stimulation for Maturation: On day 6, harvest the immature mo-DCs and re-plate them. Stimulate the cells with a pre-determined optimal concentration of the new lot of this compound, the old lot of this compound, or leave them unstimulated (negative control).
- Incubation: Incubate for 24-48 hours.
- Cell Staining: Harvest the cells and stain them with fluorescently labeled antibodies against the surface markers.
- Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for the maturation markers.
4. Expected Results:
- Successful maturation will be indicated by a significant upregulation of CD80, CD83, CD86, and HLA-DR, and a downregulation of CD14 compared to the unstimulated control.
- The new lot of this compound should induce a similar maturation profile to the old lot.
Visualizations
TLR7/8 Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7/8 activation.
Experimental Workflow for Lot Validation
Caption: Workflow for validating a new lot of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR AGONISTS: Are They Good Adjuvants? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokine Profiling | Creative Diagnostics [creative-diagnostics.com]
- 10. Statistical validation of reagent lot change in the clinical chemistry laboratory can confer insights on good clinical laboratory practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CL075 Concentration to Minimize Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of the TLR7/8 agonist, CL075, to minimize cytotoxicity while achieving desired immunostimulatory effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with a higher potency for human TLR8.[1] TLR7 and TLR8 are intracellular receptors that recognize single-stranded RNA (ssRNA), initiating an innate immune response. Upon activation by this compound, TLR7 and TLR8 recruit the adaptor protein MyD88, triggering a downstream signaling cascade. This signaling primarily proceeds through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[2][3][4][5] This results in the production of pro-inflammatory cytokines, such as TNF-α and IL-12, and type I interferons.[1]
Q2: Why is optimizing the concentration of this compound important?
A2: Optimizing the concentration of this compound is critical to balance its immunostimulatory effects with its potential cytotoxicity. High concentrations of this compound can lead to excessive inflammation and cell death, which can confound experimental results and have adverse effects in vivo. The goal is to identify a concentration range that effectively activates the desired immune pathways without causing significant cell viability loss.
Q3: What are the common signs of this compound-induced cytotoxicity?
A3: Common signs of cytotoxicity include a significant decrease in cell viability (as measured by assays like MTT or LDH), morphological changes such as cell shrinkage and membrane blebbing indicative of apoptosis, and detachment of adherent cells from culture plates.
Q4: Which cell types are particularly sensitive to this compound?
A4: Cells expressing high levels of TLR7 and/or TLR8 are most sensitive to this compound. This includes various immune cells such as monocytes, macrophages, dendritic cells (DCs), and B cells.[1] The specific sensitivity can vary between cell types and donors.
Q5: How can I determine the optimal concentration of this compound for my specific cell type and experiment?
A5: The optimal concentration should be determined empirically by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring both the desired biological response (e.g., cytokine production, cell maturation) and cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | The cell line or primary cells are highly sensitive to TLR stimulation. | - Perform a viability assay with a wider and lower range of this compound concentrations (e.g., starting from nanomolar concentrations).- Reduce the incubation time with this compound.- Ensure the solvent (e.g., DMSO) concentration is not contributing to toxicity by including a vehicle-only control. |
| No significant immune activation at concentrations that are non-toxic. | The this compound concentration is too low for the specific cell type or the cells are unresponsive. | - Gradually increase the this compound concentration.- Verify TLR7 and TLR8 expression in your cells.- Increase the incubation time to allow for a sufficient response.- Check the quality and purity of the this compound compound. |
| High variability in results between replicate wells or experiments. | Inconsistent cell seeding, uneven distribution of this compound, or donor-to-donor variability in primary cells. | - Ensure homogenous cell suspension before seeding.- Mix this compound solutions thoroughly before adding to the wells.- For primary cells, use a larger donor pool or perform experiments on multiple donors to account for biological variance. |
| Unexpected cytokine profile. | Cell-type specific signaling responses or contamination. | - Confirm the expected cytokine profile for your specific cell type in the literature.- Test for endotoxin (B1171834) contamination in your this compound stock and cell culture reagents. |
Data Presentation
Table 1: Illustrative Example of this compound Dose-Response on Human PBMCs
The following table presents example data to illustrate the relationship between this compound concentration, cytokine production, and cell viability in human Peripheral Blood Mononuclear Cells (PBMCs) after 24 hours of incubation. Note: This is not real experimental data and should be used for guidance purposes only.
| This compound Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-12 Production (pg/mL) | Cell Viability (%) |
| 0 (Vehicle Control) | 50 | 10 | 100 |
| 0.1 | 500 | 150 | 98 |
| 0.5 | 2000 | 600 | 95 |
| 1.0 | 5000 | 1500 | 90 |
| 5.0 | 12000 | 3500 | 75 |
| 10.0 | 15000 | 4000 | 50 |
Table 2: Illustrative Example of this compound IC50 Values in Different Cell Lines
The following table provides example IC50 (half-maximal inhibitory concentration) values for this compound in different cell lines to illustrate potential variability. Note: This is not real experimental data.
| Cell Line | Cell Type | IC50 (µg/mL) after 48h |
| THP-1 | Human Monocytic Leukemia | 8.5 |
| RAW 264.7 | Mouse Macrophage | 12.2 |
| HEK-Blue hTLR8 | Human Embryonic Kidney (expressing human TLR8) | 5.3 |
| PBMC | Human Peripheral Blood Mononuclear Cells | 10.8 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using Lactate (B86563) Dehydrogenase (LDH) Assay
This protocol outlines the steps to assess the cytotoxicity of this compound by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Target cells (e.g., PBMCs, THP-1)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with could be 0.1 to 20 µg/mL. Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Controls:
-
Spontaneous LDH release (Low Control): Cells treated with vehicle only.
-
Maximum LDH release (High Control): Cells treated with the lysis buffer provided in the LDH assay kit.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay:
-
Carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure LDH activity in the supernatants.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Mandatory Visualization
Caption: this compound signaling through the MyD88-dependent pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 3. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Dendritic Cell Maturation with CL075
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dendritic cell (DC) maturation experiments using the TLR7/8 agonist, CL075.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce dendritic cell maturation?
This compound, also known as 3M002, is a synthetic small molecule that belongs to the thiazoquinoline class of compounds. It functions as a Toll-like receptor 7 and 8 (TLR7/8) agonist. TLR7 and TLR8 are intracellular pattern recognition receptors that recognize single-stranded RNA (ssRNA), a common component of viruses.[1][2] By mimicking viral ssRNA, this compound activates TLR7 and TLR8 signaling pathways within dendritic cells. This activation triggers a cascade of downstream signaling events, including the activation of NF-κB and interferon regulatory factors (IRFs), leading to the upregulation of co-stimulatory molecules, production of pro-inflammatory cytokines, and enhanced antigen presentation capabilities, all of which are hallmarks of DC maturation.[1][3]
Q2: What are the expected phenotypic and functional changes in dendritic cells after successful maturation with this compound?
Successful maturation of dendritic cells with this compound should result in a series of observable changes that can be assessed by various laboratory methods.
Phenotypic Changes (Assessed by Flow Cytometry):
-
Upregulation of Co-stimulatory Molecules: Increased surface expression of CD80 and CD86, which are crucial for providing the second signal for T cell activation.[4]
-
Increased Expression of Maturation Markers: Higher levels of CD83, a characteristic marker of mature DCs, and HLA-DR (MHC Class II), which is essential for antigen presentation to CD4+ T cells.[5][6]
-
Chemokine Receptor Switching: Upregulation of CCR7, a chemokine receptor that directs the migration of mature DCs from peripheral tissues to lymph nodes where they can interact with T cells.[3]
Functional Changes:
-
Cytokine Secretion (Assessed by ELISA or Cytometric Bead Array): Increased production of pro-inflammatory and T cell-polarizing cytokines such as IL-12p70, TNF-α, and IL-6.[1][4][6]
-
Enhanced T Cell Stimulation: Mature DCs will have a greater capacity to activate naive T cells and stimulate antigen-specific T cell proliferation and cytokine production.
Q3: Are there species-specific differences in the activity of this compound?
Yes, there are significant species-specific differences in the activity of this compound. It is a potent agonist for human TLR7 and TLR8, as well as murine TLR7. However, this compound does not activate murine TLR8.[1] Additionally, studies have shown that rabbit TLR7 is non-functional, and while rabbit TLR8 is functional, its activation by TLR7/8 ligands like this compound is weaker compared to other species.[7] It is crucial to consider the species of your experimental model when using this compound.
Troubleshooting Guide: this compound Not Inducing Dendritic Cell Maturation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to induce the expected maturation of dendritic cells.
Problem 1: Suboptimal or No Upregulation of Maturation Markers (e.g., CD80, CD86, CD83)
Possible Cause 1: Incorrect Concentration of this compound
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific DC type and culture conditions. A typical starting range for in vitro experiments is 1-10 µM.
Possible Cause 2: Inadequate Incubation Time
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal incubation period for inducing DC maturation. Phenotypic changes are typically assessed after 18-48 hours of stimulation.
Possible Cause 3: Poor Viability or Quality of this compound
-
Troubleshooting Step:
-
Ensure that the this compound is properly dissolved and stored according to the manufacturer's instructions to prevent degradation.
-
Test the activity of your this compound stock on a positive control cell line known to respond to TLR7/8 agonists, such as human peripheral blood mononuclear cells (PBMCs) or a relevant reporter cell line.[1]
-
Possible Cause 4: Issues with the Dendritic Cells
-
Troubleshooting Step:
-
Confirm DC Phenotype: Before stimulation, verify that your starting population consists of immature dendritic cells by checking for low expression of CD80, CD86, and CD83, and high expression of CD1a (for monocyte-derived DCs).[8]
-
Assess Cell Viability: Ensure high viability of your DC culture before and after the experiment using a method like Trypan Blue exclusion or a viability dye for flow cytometry.
-
Consider DC Subset: Different DC subsets may have varying expression levels of TLR7 and TLR8. For instance, human plasmacytoid DCs (pDCs) primarily express TLR7, while myeloid DCs (mDCs) express TLR8.[2] The response to this compound can differ between these subsets.
-
Problem 2: Low or Undetectable Pro-inflammatory Cytokine Secretion (e.g., IL-12, TNF-α)
Possible Cause 1: Insufficient Stimulation
-
Troubleshooting Step: As with maturation markers, optimize the concentration of this compound and the incubation time. Cytokine production can sometimes require a stronger or longer stimulus compared to surface marker upregulation.
Possible Cause 2: Inappropriate Timing of Supernatant Collection
-
Troubleshooting Step: The kinetics of cytokine secretion can vary. Collect supernatants at different time points (e.g., 6, 12, 24, and 48 hours) to capture the peak of production for each cytokine.
Possible Cause 3: Synergistic Signals Required
-
Troubleshooting Step: For robust IL-12p70 production, a second signal in addition to TLR stimulation may be required. Consider co-stimulation with IFN-γ or using a combination of TLR agonists. For example, combining a TLR4 agonist (like LPS) with a TLR7/8 agonist (like R848, which is similar to this compound) can synergistically enhance IL-12p70 production.[4]
Possible Cause 4: Fully Matured DCs are Poor Cytokine Producers
-
Troubleshooting Step: Dendritic cells that have already undergone terminal maturation may become refractory to further stimulation and exhibit reduced cytokine production.[9] Ensure you are starting with a population of immature DCs.
Quantitative Data Summary
Table 1: Recommended Concentration and Incubation Times for this compound-induced DC Maturation
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |
| Incubation Time | 18 - 48 hours | Time-course experiments are recommended to find the peak response. |
Table 2: Key Markers for Assessing Dendritic Cell Maturation
| Marker Type | Marker | Expected Change with Maturation | Primary Method of Detection |
| Co-stimulatory Molecules | CD80, CD86 | Upregulation | Flow Cytometry |
| Maturation Marker | CD83 | Upregulation | Flow Cytometry |
| Antigen Presentation | HLA-DR | Upregulation | Flow Cytometry |
| Chemokine Receptor | CCR7 | Upregulation | Flow Cytometry |
| Pro-inflammatory Cytokines | IL-12p70, TNF-α, IL-6 | Increased Secretion | ELISA, Cytometric Bead Array |
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of DC Maturation Markers
-
Cell Preparation: Generate immature dendritic cells from your source of choice (e.g., monocytes).
-
Stimulation: Plate immature DCs at a density of 1 x 10^6 cells/mL in a complete culture medium. Add this compound at the desired concentration (e.g., 5 µM). Include an unstimulated control (e.g., DMSO vehicle control).
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently harvest the cells, wash with ice-cold PBS containing 2% FBS (FACS buffer), and count them.
-
Staining: Resuspend the cells in FACS buffer and aliquot approximately 0.5-1 x 10^6 cells per tube. Add a cocktail of fluorescently-conjugated antibodies against DC maturation markers (e.g., anti-CD80, anti-CD86, anti-CD83, anti-HLA-DR, anti-CCR7) and a viability dye. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on live, single cells to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Visualizations
Caption: Signaling pathway of this compound-induced dendritic cell maturation via TLR7/8.
Caption: Troubleshooting workflow for this compound-mediated dendritic cell maturation experiments.
References
- 1. invivogen.com [invivogen.com]
- 2. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Priming CD8+ T cells with dendritic cells matured using TLR4 and TLR7/8 ligands together enhances generation of CD8+ T cells retaining CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR7/8 agonists activate a mild immune response in rabbits through TLR8 but not TLR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinococcus granulosus Antigen B Impairs Human Dendritic Cell Differentiation and Polarizes Immature Dendritic Cell Maturation towards a Th2 Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Final maturation of dendritic cells is associated with impaired responsiveness to IFN-gamma and to bacterial IL-12 inducers: decreased ability of mature dendritic cells to produce IL-12 during the interaction with Th cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in CL075 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in experiments involving the TLR7/8 agonist, CL075.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule, a thiazoquinoline derivative, that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] These receptors are intracellular pattern recognition receptors crucial for the innate immune response to viral single-stranded RNA (ssRNA). Upon binding to TLR7 and TLR8 within the endosomes of immune cells like dendritic cells (DCs) and monocytes, this compound triggers a MyD88-dependent signaling cascade. This activation leads to the downstream activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and type I interferons.[2][3][4]
Q2: What are the expected downstream effects of this compound stimulation in human peripheral blood mononuclear cells (PBMCs)?
In human PBMCs, this compound stimulation typically induces the production of a specific profile of cytokines. The most prominently induced cytokines are Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12).[1] To a lesser extent, Interferon-alpha (IFN-α) is also produced.[1] This cytokine profile makes this compound a potent activator of Th1-polarizing immune responses, which is why it is frequently used for the ex vivo maturation of monocyte-derived dendritic cells for applications in vaccines against pathogens or tumors.
Q3: I am observing high variability in cytokine levels between experimental repeats. What could be the cause?
High variability in cytokine measurements is a common issue in cell-based assays. Several factors related to the experimental protocol and reagents can contribute to this. Refer to the detailed troubleshooting guide below for a comprehensive checklist of potential causes and solutions.
Q4: Can I use this compound in murine models?
Yes, this compound is active on murine TLR7, but it does not activate murine TLR8.[1] This is an important consideration when designing and interpreting experiments in mouse models, as the cellular responses may differ from those observed in human cells where both TLR7 and TLR8 are activated.
Troubleshooting Guide for Inconsistent this compound Experiments
Inconsistent results in this compound experiments can arise from a variety of sources, ranging from reagent handling to subtle variations in cell culture conditions. This guide provides a structured approach to identifying and resolving common issues.
Section 1: Reagent and Compound-Related Issues
| Potential Problem | Possible Causes | Recommended Solutions |
| Reduced or Absent this compound Activity | Improper Storage: this compound solution may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Store this compound stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations. |
| Incorrect Dilution: Errors in calculating or performing dilutions can lead to a final concentration that is too low to elicit a response. | Double-check all calculations before preparing dilutions. Use calibrated pipettes and ensure proper pipetting technique. Prepare fresh dilutions for each experiment. | |
| Inconsistent Dose-Response | Lot-to-Lot Variability: Different batches of this compound may have slight variations in purity or activity. | Whenever possible, purchase a large single lot of this compound for a series of related experiments. If switching to a new lot, perform a bridging experiment to compare the activity of the new and old lots. |
| Solubility Issues: this compound may not be fully dissolved, leading to an inaccurate final concentration in the culture medium. | Ensure the compound is completely dissolved in the recommended solvent before adding it to the cell culture medium. Visually inspect for any precipitate. |
Section 2: Cell Culture and Handling Issues
| Potential Problem | Possible Causes | Recommended Solutions |
| High Variability in Cell Response | Inconsistent Cell Health and Viability: Cells that are stressed, have a low viability, or are at a high passage number may respond differently to stimulation. | Maintain a consistent cell culture practice. Regularly check cell viability and morphology. Use cells within a defined passage number range for all experiments. |
| Variable Cell Seeding Density: Inconsistent cell numbers per well will lead to variability in the overall response. | Use a cell counter to ensure accurate and consistent cell seeding density across all wells and experiments. | |
| Donor-to-Donor Variability (for primary cells): PBMCs or other primary cells from different donors can exhibit significant variation in their response to TLR agonists. | When possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data on a per-donor basis before pooling. | |
| Unexpected Cell Death | High Concentration of this compound: Excessive concentrations of this compound can be toxic to some cell types. | Perform a dose-response experiment to determine the optimal concentration of this compound that induces a robust response without significant cytotoxicity. |
| Contamination: Bacterial or mycoplasma contamination can affect cell health and responsiveness. | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques to prevent microbial contamination. |
Section 3: Assay-Specific Issues
| Potential Problem | Possible Causes | Recommended Solutions |
| Low or No Cytokine Detection | Incorrect Timing of Supernatant Collection: Cytokine production is time-dependent. Supernatants may be collected too early or too late. | Perform a time-course experiment to determine the peak of cytokine production for your specific cell type and experimental conditions. |
| Issues with ELISA or other Cytokine Measurement Assays: Problems with the assay itself, such as expired reagents, incorrect antibody concentrations, or improper washing steps. | Carefully follow the manufacturer's protocol for the cytokine detection assay. Ensure all reagents are within their expiration dates and stored correctly. Include appropriate positive and negative controls for the assay. | |
| High Background in Assays | Endotoxin (B1171834) Contamination: Reagents or cultureware may be contaminated with endotoxin (LPS), which can non-specifically activate immune cells. | Use endotoxin-free reagents and plasticware whenever possible. |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (MDDCs) with this compound
This protocol describes a common application of this compound for the generation of mature, Th1-polarizing dendritic cells.
-
Isolation of Monocytes: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation. Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS) or by plastic adherence.
-
Differentiation of Immature DCs (iDCs): Culture the purified monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL).
-
Maturation of DCs: On day 6, induce maturation of the iDCs by adding this compound to the culture medium at a final concentration typically ranging from 1 to 5 µg/mL. A common maturation cocktail includes this compound in combination with other stimuli like Poly(I:C) to further enhance DC activation.[5]
-
Harvesting Mature DCs (mDCs): After 24-48 hours of incubation with the maturation cocktail, harvest the mature DCs. These cells are now ready for downstream applications, such as antigen presentation assays or T-cell co-cultures.
Key Experiment 2: Cytokine Profiling of this compound-Stimulated PBMCs
This protocol outlines a general procedure for measuring cytokine production from PBMCs following this compound stimulation.
-
PBMC Isolation and Seeding: Isolate PBMCs as described above. Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
This compound Stimulation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water, as per the manufacturer's instructions) and then dilute it in culture medium to the desired final concentrations. Add the diluted this compound to the wells containing the PBMCs. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant from each well.
-
Cytokine Measurement: Analyze the collected supernatants for the presence of cytokines such as TNF-α, IL-12, and IFN-α using a suitable method, such as ELISA or a multiplex bead-based assay.
Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for a this compound-based cell stimulation experiment.
TLR7/8 MyD88-Dependent Signaling Pathway
Caption: Simplified schematic of the this compound-induced TLR7/8 signaling cascade.
Troubleshooting Logic Flow
Caption: A logical progression for troubleshooting inconsistent this compound experimental outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MYD88 - Wikipedia [en.wikipedia.org]
- 5. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of CL075 in Immune Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CL075, a synthetic TLR7/8 agonist, in immune cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound in immune cells?
This compound is a thiazoquinoline derivative that functions as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1] Its primary mechanism of action involves the activation of the MyD88-dependent signaling pathway upon binding to TLR7 and TLR8 within the endosomes of immune cells.[2][3] This activation leads to the downstream engagement of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons (IFNs).[3] In human peripheral blood mononuclear cells (PBMCs), this compound is known to induce the production of TNF-α and IL-12, with a lesser induction of IFN-α.[1] This on-target activity is particularly potent in monocytes and myeloid dendritic cells (DCs).[1]
Q2: What are the potential off-target effects of this compound?
While this compound is designed to be a specific TLR7/8 agonist, like many small molecule inhibitors, it may exhibit off-target activities, particularly at higher concentrations. The imidazoquinoline chemical class, to which this compound belongs, has been reported to have immune effects independent of TLR7/8.[4][5] Some imidazoquinolines have been shown to induce cytokine production even in the absence of TLR7 or TLR8 activity.[6][7]
Potential off-target effects of this compound could include:
-
Activation of other TLRs or Pattern Recognition Receptors (PRRs): At high concentrations, the specificity of this compound may decrease, leading to the activation of other members of the TLR family or different PRRs.
-
Induction of a "Cytokine Storm": Systemic administration of potent TLR agonists can lead to an overexuberant inflammatory response, often termed a "cytokine storm," which can be considered a systemic off-target effect.[8] This is characterized by the excessive release of pro-inflammatory cytokines.
-
Activation of the Inflammasome: TLR signaling can prime the inflammasome, a multiprotein complex that activates inflammatory caspases and the processing of pro-inflammatory cytokines like IL-1β. While not a direct off-target effect, the potent activation of TLRs by this compound could indirectly lead to heightened inflammasome activity.
Q3: We are observing unexpected cytokine profiles in our experiments with this compound. What could be the cause?
Several factors could contribute to unexpected cytokine profiles:
-
Cell Type-Specific Responses: Different immune cell subsets express varying levels of TLR7 and TLR8 and possess distinct downstream signaling machinery. This can lead to different cytokine profiles upon stimulation with this compound. For instance, plasmacytoid dendritic cells (pDCs) are major producers of type I IFNs via TLR7, while myeloid cells produce a broader range of pro-inflammatory cytokines through TLR8 activation.[9]
-
Differential Pathway Activation: TLR7 and TLR8 have been shown to differentially activate the IRF and NF-κB pathways.[9] The specific balance of these pathway activations can influence the resulting cytokine milieu.
-
Concentration-Dependent Effects: As mentioned, higher concentrations of this compound may lead to off-target receptor activation, resulting in a different cytokine signature than expected from pure TLR7/8 agonism.
-
Secondary Cytokine Responses: The initial cytokines produced in response to this compound can act on other cells in your culture, leading to a secondary wave of cytokine production that may differ from the primary response.
Troubleshooting Guides
Issue 1: High cell toxicity observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Excessive Cytokine Production (Cytokine Storm) | Perform a dose-response experiment to determine the optimal concentration of this compound that induces a robust immune response without significant cell death. Measure key pro-inflammatory cytokines (e.g., TNF-α, IL-6) at various concentrations. |
| Off-Target Kinase Inhibition | If you suspect off-target kinase effects are contributing to toxicity, consider performing a kinase inhibitor profiling assay to screen this compound against a panel of kinases. |
| Contamination | Ensure that your this compound stock and cell culture reagents are free from endotoxin (B1171834) or other contaminants that could induce non-specific cell death. |
| Cell Health | Ensure your immune cells are healthy and viable before starting the experiment. Use freshly isolated or properly thawed cells. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in Cell Donors | If using primary human cells, be aware of donor-to-donor variability in TLR expression and signaling. Pool cells from multiple donors if possible or analyze data on a per-donor basis. |
| Inconsistent this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization. |
| Differences in Cell Culture Conditions | Standardize cell density, media composition, and incubation times across all experiments. |
| Assay Variability | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Data Presentation
Table 1: Expected On-Target Cytokine Profile of this compound in Human PBMCs
| Cytokine | Expected Response | Primary Producing Cell Types |
| TNF-α | Strong Induction | Monocytes, mDCs |
| IL-12 | Strong Induction | Monocytes, mDCs |
| IFN-α | Moderate Induction | pDCs |
| IL-6 | Induction | Monocytes, Macrophages |
| IL-1β | Potential Induction (via inflammasome priming) | Monocytes, Macrophages |
| IFN-γ | Indirect Induction (via IL-12) | NK cells, T cells |
Table 2: Hypothetical Off-Target Kinase Families for Imidazoquinolines (Based on general kinase inhibitor properties and pathway crosstalk)
| Kinase Family | Rationale for Potential Off-Target Interaction |
| MAPK Family (p38, JNK, ERK) | These kinases are downstream of TLR signaling; however, direct off-target interactions with imidazoquinolines cannot be ruled out without specific profiling data. |
| PI3K/Akt Pathway | This pathway is known to cross-talk with TLR signaling and can be a target for small molecule inhibitors. |
| Src Family Kinases | Involved in various immune cell signaling pathways and are common off-targets for kinase inhibitors. |
Disclaimer: This table is speculative and intended for hypothesis generation. Direct experimental evidence from a kinome scan of this compound is required for confirmation.
Experimental Protocols
1. Kinase Profiling Assay (Radiometric Assay)
-
Objective: To assess the inhibitory activity of this compound against a broad panel of purified kinases.
-
Methodology:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a multi-well plate, incubate each kinase from a commercial panel with its specific substrate and a reaction buffer.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Allow the reaction to proceed for a defined period at the optimal temperature for each kinase.
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash the membrane to remove unincorporated radiolabeled ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each kinase at each this compound concentration and determine the IC50 values for any inhibited kinases.
-
2. Whole Transcriptome Analysis (RNA-Seq)
-
Objective: To identify global gene expression changes in immune cells treated with this compound, including potential off-target gene signatures.
-
Methodology:
-
Culture immune cells (e.g., PBMCs, purified monocytes) in the presence of this compound or a vehicle control for a specified time (e.g., 6, 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from the isolated RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including read alignment, gene expression quantification, and differential gene expression analysis between this compound-treated and control samples.
-
Conduct pathway analysis and gene ontology enrichment to identify signaling pathways and biological processes affected by this compound, looking for enrichment of pathways not directly linked to TLR7/8 signaling.
-
3. Global Phosphoproteomics Analysis (LC-MS/MS)
-
Objective: To identify changes in protein phosphorylation in immune cells following this compound treatment, which can reveal the activation state of signaling pathways.
-
Methodology:
-
Culture immune cells and treat with this compound or vehicle control for a short duration (e.g., 15, 30, 60 minutes) to capture early signaling events.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Enrich for phosphopeptides using techniques such as titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the phosphopeptides and quantify their relative abundance between this compound-treated and control samples using specialized software.
-
Map the identified phosphorylation sites to specific proteins and analyze for changes in the phosphorylation status of kinases and other signaling molecules to identify activated or inhibited pathways.
-
Mandatory Visualization
Caption: On-target signaling pathway of this compound via TLR7 and TLR8 activation.
Caption: Experimental workflow for investigating off-target effects of this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo [frontiersin.org]
- 5. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazoquinolines with Toll-Like Receptor 7/8 Independent Cytokine Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Endotoxin Contamination in CL075 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing endotoxin (B1171834) contamination in CL075 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is endotoxin contamination a concern?
A1: this compound is a synthetic small molecule that acts as a potent agonist for Toll-like receptors 7 and 8 (TLR7/TLR8).[1][2] These receptors are key components of the innate immune system, and their activation by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[3][4][5] Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are also potent immune stimulators, primarily through TLR4.[6][7] Endotoxin contamination in this compound solutions can lead to non-specific or exaggerated immune responses in experimental systems, confounding data and leading to misinterpretation of the specific effects of this compound.[6][8]
Q2: What are the primary sources of endotoxin contamination?
A2: Endotoxin contamination can be introduced at various stages of an experiment. Common sources include:
-
Water: Water used for preparing buffers and solutions is a major potential source.[9]
-
Reagents and Media: Components of cell culture media, sera, and other reagents can contain endotoxins.[9]
-
Labware: Glassware and plasticware can harbor endotoxins if not properly depyrogenated or certified endotoxin-free.[9]
-
Handling: Improper aseptic techniques can introduce bacteria, leading to endotoxin contamination.
Q3: What are the acceptable limits for endotoxin in this compound solutions for in vitro experiments?
A3: The acceptable endotoxin limit depends on the sensitivity of the cell type used in the experiment. For in vitro assays involving sensitive immune cells like dendritic cells or macrophages, it is crucial to minimize endotoxin levels to ensure that the observed effects are due to this compound. While there is no universal standard, a common recommendation for in vitro immunogenicity assays is to keep endotoxin levels below 0.1 EU/mg.[10] For in vivo studies in mice, the maximum safe level of intravenously administered endotoxin is 0.1 EU per hour for a 20g mouse.[11]
Q4: How can I prevent endotoxin contamination when preparing this compound solutions?
A4: Proactive prevention is the most effective strategy for managing endotoxin contamination. Key preventive measures include:
-
Use Endotoxin-Free Materials: Utilize certified endotoxin-free water, buffers, and reagents for all solution preparations.[9]
-
Properly Prepared Labware: Employ sterile, depyrogenated glassware or certified endotoxin-free plasticware.
-
Aseptic Technique: Adhere to strict aseptic techniques when handling this compound and preparing solutions to prevent bacterial contamination.
-
Proper Storage: Store lyophilized this compound and reconstituted solutions under recommended conditions to prevent degradation and potential microbial growth. Lyophilized this compound should be stored at -20°C.[12]
Q5: Can this compound interfere with the Limulus Amebocyte Lysate (LAL) assay?
A5: It is possible for small molecules to interfere with the LAL assay, leading to either false positive or false negative results.[13][14][15] To ensure accurate endotoxin quantification in your this compound solution, it is essential to perform a product-specific validation of the LAL assay. This involves testing for inhibition and enhancement by spiking a known amount of endotoxin into a dilution series of your this compound solution.[1][10][16]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular responses in experiments with this compound.
-
Possible Cause: Endotoxin contamination may be causing non-specific activation of immune cells, masking or altering the specific response to this compound.
-
Troubleshooting Steps:
-
Test for Endotoxins: Quantify the endotoxin level in your this compound stock solution and final working solutions using a validated LAL assay.
-
Review Preparation Protocol: Scrutinize your solution preparation workflow for potential sources of contamination, including the water source, buffers, and labware.
-
Use a Fresh, Endotoxin-Free Stock: If contamination is confirmed, discard the contaminated solution and prepare a fresh stock of this compound using exclusively endotoxin-free materials and rigorous aseptic technique.
-
Incorporate Controls: Include a vehicle control (the same solution without this compound) in your experiments to assess the baseline cellular response and identify any effects from the solution components themselves.
-
Issue 2: High endotoxin levels detected in the this compound solution.
-
Possible Cause: Contamination introduced during reconstitution or from the source materials.
-
Troubleshooting Steps:
-
Identify the Source: Systematically test all components used in the preparation of your this compound solution (water, buffers, etc.) for endotoxin contamination.
-
Implement Endotoxin Removal: If the this compound solution is valuable and cannot be discarded, consider using an appropriate endotoxin removal method. The choice of method will depend on the properties of this compound and the level of contamination.
-
Issue 3: Inconsistent results from the LAL assay for this compound solutions.
-
Possible Cause: Interference of this compound with the LAL assay.
-
Troubleshooting Steps:
-
Perform LAL Assay Validation: Conduct a thorough inhibition and enhancement validation for your specific this compound solution. This involves creating a dilution series of your this compound solution and spiking each dilution with a known concentration of endotoxin.
-
Determine the Non-Interfering Dilution (NID): Identify the dilution of your this compound solution at which the spike recovery is within an acceptable range (typically 50-200%).[17] All subsequent endotoxin testing of your this compound solutions should be performed at or above this dilution.
-
Consult the LAL Assay Manufacturer: If interference persists, contact the manufacturer of your LAL assay for technical support and guidance on testing samples with potentially interfering substances.
-
Quantitative Data Summary
Table 1: Recommended Endotoxin Limits
| Application | Recommended Endotoxin Limit |
| In vitro Immunogenicity Assays | < 0.1 EU/mg[10] |
| In vitro Dendritic Cell Maturation | < 0.1 EU/mL (general guidance) |
| In vivo (mouse, IV) | 0.1 EU/hour (for a 20g mouse)[11] |
| Parenteral Drugs (Human) | < 5 EU/kg/hour |
Table 2: Comparison of Endotoxin Removal Methods for Small Molecules
| Method | Principle | Advantages | Disadvantages |
| Ultrafiltration | Size exclusion using a membrane with a specific molecular weight cutoff (e.g., 10 kDa).[18][19] | Effective for removing large endotoxin aggregates from small molecules.[18][19] | Potential for product loss due to membrane binding; may not be effective for monomeric endotoxin. |
| Affinity Chromatography | Binding of endotoxin to a ligand (e.g., polymyxin (B74138) B) immobilized on a chromatography resin. | High specificity for endotoxin. | Potential for the ligand to leach into the sample; may require optimization of binding and elution conditions. |
| Ion-Exchange Chromatography | Separation based on charge differences between the negatively charged endotoxin and the target molecule.[8][20] | Can be highly effective if there is a significant charge difference.[8][20] | Product recovery can be low if the target molecule has a similar charge to endotoxin. |
| Phase Separation (with Triton X-114) | Partitioning of endotoxin into a detergent-rich phase upon temperature change.[20] | Can be effective for a range of molecules. | Residual detergent must be removed, which can be challenging and may affect the sample.[20] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Use sterile, endotoxin-free water or a suitable endotoxin-free buffer (e.g., PBS) for reconstitution. The choice of solvent may affect the stability and solubility of this compound.
-
Reconstitute the this compound to a desired stock concentration by adding the appropriate volume of endotoxin-free solvent.
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking to prevent denaturation of any protein components in your final assay.
-
Store the reconstituted stock solution in small aliquots at -20°C or below to minimize freeze-thaw cycles.[21]
Protocol 2: LAL Assay Validation for this compound (Inhibition/Enhancement Testing)
-
Prepare a Dilution Series of this compound: Create a series of dilutions of your this compound stock solution in LAL reagent water (e.g., 1:10, 1:100, 1:1000).
-
Spike with Endotoxin: Prepare two sets of each dilution. To one set, add a known concentration of Control Standard Endotoxin (CSE) to achieve a final concentration in the middle of the standard curve of your LAL assay (e.g., 0.5 EU/mL). The other set will remain unspiked.
-
Run the LAL Assay: Perform the LAL assay on the spiked and unspiked dilutions of your this compound solution, alongside a standard curve of CSE in LAL reagent water.
-
Calculate Spike Recovery: For each dilution, calculate the percentage of spike recovery using the following formula: % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spike Concentration] x 100
-
Determine the Non-Interfering Dilution (NID): The NID is the lowest dilution at which the spike recovery is within the acceptable range (typically 50-200%).[16][17] All future endotoxin measurements of this this compound solution should be performed at this dilution or higher.
Protocol 3: Endotoxin Removal from this compound Solution using Affinity Chromatography
-
Select an Endotoxin Removal Column: Choose a commercially available endotoxin removal spin column or chromatography cartridge containing an immobilized ligand such as polymyxin B.
-
Equilibrate the Column: Equilibrate the column with an endotoxin-free buffer as recommended by the manufacturer.
-
Apply the Sample: Load your endotoxin-contaminated this compound solution onto the column.
-
Collect the Flow-Through: Collect the solution that passes through the column. This fraction should contain your this compound with reduced endotoxin levels.
-
Wash and Elute (if necessary): Depending on the column and your sample, a wash step with an endotoxin-free buffer may be required. If this compound binds to the column, an elution step with a specific buffer will be necessary.
-
Quantify Endotoxin and this compound: Measure the endotoxin concentration in the collected fraction using a validated LAL assay. Also, determine the concentration of this compound to assess product recovery.
Visualizations
Caption: this compound MyD88-dependent signaling pathway.
Caption: Workflow for managing endotoxin in this compound solutions.
Caption: Troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 5. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbiosciences.com [abbiosciences.com]
- 7. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acciusa.com [acciusa.com]
- 9. Current technologies to endotoxin detection and removal for biopharmaceutical purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmpua.com [gmpua.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. High potency of lipid conjugated TLR7 agonist requires nanoparticulate or liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Interfering factors in the LAL | PYROSTAR [wakopyrostar.com]
- 15. Overcoming Sample Interference in the LAL Assay [rapidmicrobiology.com]
- 16. Validation of analytical methods in compliance with good manufacturing practice: a practical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmadevils.com [pharmadevils.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sinobiological.com [sinobiological.com]
- 21. nibsc.org [nibsc.org]
Technical Support Center: Enhancing the Stability of CL075 in Aqueous Solutions
Welcome to the technical support center for CL075, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous solutions and to provide guidance for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial reconstitution, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. While this compound is reported to be soluble in water up to 1 mg/mL, preparing a higher concentration stock in DMSO ensures complete dissolution before further dilution in aqueous buffers for your experiments.
Q2: How should I store my this compound stock and working solutions?
A2: Lyophilized this compound should be stored at -20°C, desiccated. Once reconstituted in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to two months for optimal potency. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 4°C and use within 24 hours.
Q3: My this compound solution has changed color. Is it still usable?
A3: Quinoline (B57606) derivatives can be susceptible to degradation, which may sometimes result in a color change in the solution.[1] A change in color, especially to yellow or brown, could indicate degradation. It is recommended to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your experimental results.
Q4: What are the likely degradation pathways for this compound in an aqueous solution?
A4: While specific degradation pathways for this compound are not extensively documented, related quinoline compounds are known to undergo hydrolysis.[2][3] The rate of hydrolysis can be significantly influenced by the pH of the solution. Additionally, exposure to light can cause photodegradation in some heterocyclic compounds.[4][5]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of quinoline derivatives is often pH-dependent.[4] Generally, hydrolysis can be accelerated at both acidic and basic pH. It is advisable to maintain the pH of your aqueous this compound solution within a neutral range (pH 6.5-7.5) using a suitable buffer system, unless your experimental design requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of this compound activity in cell-based assays | Degradation of this compound in the culture medium. | Prepare fresh this compound working solutions for each experiment. Perform a time-course experiment to determine how long this compound remains active in your specific culture medium. |
| Adsorption of this compound to plasticware. | Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant to your buffer if compatible with your assay. | |
| Inconsistent results between experiments | Inconsistent preparation of this compound solutions. | Standardize your protocol for preparing and handling this compound solutions. Ensure accurate and consistent dilutions. |
| Variable storage times or conditions of this compound solutions. | Prepare fresh working solutions for each experiment. If using stored aliquots, ensure they have not undergone multiple freeze-thaw cycles. | |
| Precipitate forms in the aqueous working solution | Poor solubility at the working concentration or in the chosen buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is low and compatible with your experimental system. Try preparing a more dilute stock solution or using a different buffer system. |
| Degradation of this compound to an insoluble product. | Analyze the solution over time to see if the precipitate forms after a certain period. This could indicate degradation. Prepare solutions fresh to avoid this issue. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
Lyophilized this compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, low-binding microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Assessment of this compound Stability in Aqueous Buffers
This protocol provides a framework to determine the stability of this compound in your specific experimental buffer.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile tubes
-
High-Performance Liquid Chromatography (HPLC) system or a relevant bioassay
-
-
Procedure:
-
Prepare a working solution of this compound at your desired final concentration in the aqueous buffer.
-
Aliquot the working solution into separate sterile tubes for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C).
-
At each designated time point, take one aliquot from each temperature condition.
-
Analyze the concentration of intact this compound in each aliquot using a validated HPLC method or assess its biological activity using a sensitive and quantitative bioassay (e.g., a reporter cell line).
-
The sample from time point 0 will serve as your 100% reference.
-
Plot the percentage of remaining this compound or its biological activity against time for each temperature to determine its stability under your experimental conditions.
-
Quantitative Data
Table 1: Template for Recording this compound Stability Data (% Remaining this compound)
| Time (hours) | 4°C | Room Temperature | 37°C |
| 0 | 100% | 100% | 100% |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
Caption: Recommended Workflow for Preparing this compound Solutions.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CL075 Activity: A Comparative Guide for TLR8 Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison for validating the activity of CL075, a potent Toll-like receptor 8 (TLR8) agonist, using the HEK-Blue™ TLR8 reporter cell line. We will objectively compare its performance with other common TLR7/8 agonists, R848 and CL097, and provide detailed experimental protocols and supporting data to aid in the selection and application of these immunomodulatory compounds.
Introduction to this compound and TLR8 Activation
This compound is a thiazoquinoline derivative that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), with a noted higher potency for human TLR8.[1] TLR8, an endosomal receptor primarily expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells, plays a crucial role in the innate immune response by recognizing single-stranded RNA (ssRNA) from viruses and bacteria.[1] Upon activation, TLR8 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, including TNF-α and IL-12, driving a Th1-type immune response.[1] Validating the specific activity and potency of TLR8 agonists like this compound is critical for research and therapeutic development.
Performance Comparison of TLR8 Agonists using HEK-Blue™ hTLR8 Cells
The HEK-Blue™ hTLR8 cell line is a widely used tool for assessing TLR8 activation. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB and AP-1 inducible promoter. Activation of TLR8 leads to the production of SEAP, which can be easily quantified colorimetrically.
Quantitative Comparison of TLR8 Agonist Potency
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and R848 in activating the NF-κB pathway in HEK-Blue™ TLR8 cells, as reported in a comparative study.
| Agonist | Target(s) | HEK-Blue™ hTLR8 EC50 (µM) | Reference |
| This compound | hTLR7/hTLR8 | ~1.0 | [2] |
| R848 (Resiquimod) | hTLR7/hTLR8 | ~0.35 | [2] |
Note: Lower EC50 values indicate higher potency.
Based on this data, R848 demonstrates a higher potency in activating the NF-κB pathway in HEK-Blue™ hTLR8 cells compared to this compound.
Qualitative Comparison of TLR8 Agonist Activity
InvivoGen, the manufacturer of this compound, R848, and CL097, provides qualitative comparisons of these agonists. This compound is described as a potent activator of human TLR8.[1] CL097, another imidazoquinoline derivative, is also a TLR7/8 agonist. While it is a more potent human TLR7 agonist than this compound, it is considered a less potent human TLR8 agonist than this compound.[3]
Alternative Validation Method: Cytokine Profiling in Human Primary Cells
Beyond reporter cell lines, a more physiologically relevant method for validating this compound activity is to measure cytokine production in human peripheral blood mononuclear cells (PBMCs) or isolated monocytes. TLR8 is highly expressed in these cells, and its activation by agonists like this compound leads to the robust production of pro-inflammatory cytokines.
Comparative Cytokine Induction in Human PBMCs
Studies have shown that TLR8 agonists are more effective than TLR7 agonists at inducing pro-inflammatory cytokines such as TNF-α and IL-12 from human PBMCs.[4] this compound efficiently stimulates the production of TNF-α and IL-12 in human PBMCs, a cytokine profile that is characteristic of TLR8 activation.[1]
| Agonist | Primary Target Cells | Key Cytokine Induction in PBMCs |
| This compound | Monocytes, mDCs | High levels of TNF-α and IL-12 |
| R848 | pDCs, Monocytes, mDCs | Broad cytokine profile including IFN-α, TNF-α, and IL-12 |
| CL097 | pDCs, Monocytes, mDCs | Strong IFN-α induction (potent TLR7 activity), moderate TNF-α and IL-12 |
Experimental Protocols
Protocol 1: Validating this compound Activity using HEK-Blue™ hTLR8 Reporter Cells
This protocol outlines the steps for determining the dose-response of this compound and other TLR8 agonists using the HEK-Blue™ hTLR8 cell line.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, 4.5 g/l glucose, 2 mM L-glutamine, 10% heat-inactivated fetal bovine serum (FBS), 100 µg/ml Normocin™, Pen-Strep (100 U/ml-100 µg/ml)
-
HEK-Blue™ Selection solution (InvivoGen)
-
This compound, R848, CL097 (InvivoGen)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well flat-bottom plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR8 cells in growth medium supplemented with HEK-Blue™ Selection.
-
The day before the experiment, seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µl of growth medium.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound, R848, and CL097 in sterile water or another appropriate solvent. A typical concentration range to test is 0.01 to 10 µg/ml.
-
-
Cell Stimulation:
-
Add 20 µl of the agonist dilutions to the appropriate wells.
-
Include a negative control (vehicle only) and a positive control (e.g., a known concentration of R848).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
-
SEAP Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add 180 µl of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µl of the stimulated cell supernatant to the wells containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD values against the agonist concentrations to generate a dose-response curve.
-
Calculate the EC50 value for each agonist using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Measuring Cytokine Production in Human PBMCs
This protocol describes the stimulation of human PBMCs with TLR8 agonists and the subsequent measurement of TNF-α and IL-12 by ELISA.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and Pen-Strep
-
Human peripheral blood from healthy donors
-
This compound, R848, CL097
-
96-well flat-bottom cell culture plates
-
Human TNF-α and IL-12 ELISA kits (e.g., from R&D Systems or BioLegend)
-
Plate reader
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration and viability.
-
-
Cell Seeding:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 180 µl of complete medium.
-
-
Cell Stimulation:
-
Prepare dilutions of this compound, R848, and CL097.
-
Add 20 µl of the agonist dilutions to the wells.
-
Include an unstimulated control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Cytokine Measurement by ELISA:
-
Perform the ELISA for TNF-α and IL-12 according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate, and finally measuring the absorbance.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α and IL-12 in the supernatants based on the standard curve.
-
Compare the levels of cytokine production induced by the different agonists.
-
Visualizing Key Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
TLR8 Signaling Pathway
Caption: TLR8 signaling cascade upon activation by this compound.
Experimental Workflow for this compound Validation using HEK-Blue™ hTLR8 Cells
Caption: Workflow for TLR8 agonist validation with HEK-Blue™ cells.
Conclusion
Validating the activity of this compound requires a systematic approach that can quantify its potency and characterize its biological effects. The HEK-Blue™ hTLR8 reporter cell line offers a robust and straightforward method for determining the specific activation of the TLR8-mediated NF-κB pathway. While comparative data suggests that R848 may be a more potent activator in this system, this compound remains a valuable tool, particularly given its distinct cytokine induction profile in primary immune cells. For a more comprehensive validation, complementing reporter assays with cytokine profiling in human PBMCs is highly recommended. This dual approach provides a clearer picture of an agonist's potency and its potential immunomodulatory effects, which is essential for both basic research and the development of new therapeutics.
References
A Comparative Guide: CL075 vs. R848 for Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunology and vaccine development, the effective activation of dendritic cells (DCs) is a critical step in eliciting robust adaptive immune responses. As professional antigen-presenting cells, DCs bridge the innate and adaptive immune systems. Their activation by Toll-like receptor (TLR) agonists is a key strategy for enhancing immunogenicity. This guide provides a detailed comparison of two potent TLR7/8 agonists, CL075 and R848, for their ability to activate human monocyte-derived dendritic cells (mo-DCs).
At a Glance: this compound vs. R848
| Feature | This compound | R848 (Resiquimod) |
| Chemical Class | Thiazoquinoline | Imidazoquinoline |
| Primary Target | Toll-like Receptor 7/8 (TLR7/8) | Toll-like Receptor 7/8 (TLR7/8) |
| Mechanism of Action | Activates the MyD88-dependent signaling pathway, leading to the production of pro-inflammatory cytokines and type I interferons.[1] | Activates the MyD88-dependent signaling pathway, resulting in the induction of pro-inflammatory cytokines and type I interferons.[1] |
Quantitative Comparison of Dendritic Cell Activation
The activation and maturation of dendritic cells are characterized by the upregulation of co-stimulatory molecules and the secretion of key cytokines. While both this compound and R848 are effective inducers of DC maturation, their potency can vary. The following tables summarize the quantitative data from studies comparing the effects of these two agonists on human mo-DCs.
Cytokine Production
The secretion of cytokines by activated DCs is crucial for shaping the subsequent T-cell response. A Th1-polarizing response, characterized by the production of IL-12p70, is often desirable for anti-tumor and anti-viral immunity.
Table 1: Cytokine Secretion by mo-DCs Stimulated with this compound vs. R848
| Cytokine | Stimulant | Concentration | Mean Cytokine Level (pg/mL) ± SD | Reference |
| IL-12p70 | This compound + Poly(I:C) | 1 µg/mL | 13,500 ± 2,100 | [2] |
| R848 + Poly(I:C) | 1 µg/mL | 11,800 ± 1,800 | [2] | |
| TNF-α | This compound | 2.5 µg/mL | ~1500 | [3] |
| R848 | 5 µg/mL | ~2000 | [3] | |
| IL-6 | This compound | 2.5 µg/mL | ~400 | [3] |
| R848 | 5 µg/mL | ~600 | [3] |
Note: Data for this compound and R848 in combination with Poly(I:C) are from a study aiming to generate Th1-polarizing DCs.[2] Data for individual stimulation are derived from graphical representations in the cited literature and are approximate.[3]
Upregulation of Maturation Markers
The maturation of DCs is accompanied by the increased expression of cell surface molecules essential for T-cell activation, such as CD80, CD83, and CD86.
Table 2: Expression of Maturation Markers on mo-DCs Stimulated with this compound vs. R848
| Maturation Marker | Stimulant | Mean Fluorescence Intensity (MFI) ± SD | % Positive Cells ± SD | Reference |
| CD80 | This compound-based cocktail | Not Reported | 95.8 ± 2.1 | [1] |
| R848-based cocktail | Not Reported | 94.9 ± 3.4 | [1] | |
| CD83 | This compound-based cocktail | Not Reported | 96.5 ± 1.9 | [1] |
| R848-based cocktail | Not Reported | 95.7 ± 2.8 | [1] | |
| CD86 | This compound-based cocktail | Not Reported | 98.1 ± 1.2 | [1] |
| R848-based cocktail | Not Reported | 97.5 ± 1.8 | [1] |
Note: The data presented is from studies where this compound and R848 were used as part of a maturation cocktail to generate DCs.[1]
Signaling Pathway
Both this compound and R848 exert their effects by activating the Toll-like Receptor 7 and 8 (TLR7/8) signaling pathway. This pathway is primarily dependent on the adaptor protein MyD88. Upon ligand binding within the endosome, TLR7/8 recruits MyD88, initiating a signaling cascade that involves IRAK (Interleukin-1 Receptor-Associated Kinase) and TRAF6 (TNF Receptor-Associated Factor 6). This ultimately leads to the activation of transcription factors NF-κB and IRF7, which drive the expression of pro-inflammatory cytokines and type I interferons, respectively.
Experimental Protocols
The following is a generalized protocol for the in vitro generation and activation of human monocyte-derived dendritic cells.
Generation of Monocyte-Derived Dendritic Cells (mo-DCs)
-
Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using immunomagnetic bead selection.[4][5]
-
Differentiation: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 800 U/mL), and IL-4 (e.g., 500 U/mL).[5]
-
Incubation: Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator. Add fresh media with cytokines every 2-3 days.
Dendritic Cell Activation with this compound or R848
-
Harvesting Immature DCs: After the differentiation period, harvest the non-adherent and loosely adherent cells, which represent the immature DC population.
-
Stimulation: Resuspend the immature DCs in fresh culture medium and stimulate with either this compound (e.g., 1-5 µg/mL) or R848 (e.g., 1-5 µg/mL).
-
Maturation: Incubate the stimulated cells for 24-48 hours to allow for maturation.
-
Analysis: Harvest the mature DCs for downstream analysis, such as flow cytometry for surface marker expression or collection of supernatants for cytokine quantification by ELISA.
Conclusion
Both this compound and R848 are potent TLR7/8 agonists capable of inducing the maturation and activation of human monocyte-derived dendritic cells. The choice between these two compounds may depend on the specific research application and desired cytokine profile. The available data suggests that both are effective at inducing a Th1-polarizing phenotype, which is beneficial for various immunotherapeutic strategies. Researchers should refer to the specific experimental data and protocols to best inform their experimental design.
References
- 1. Effects of TLR agonists on maturation and function of 3-day dendritic cells from AML patients in complete remission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The methodological approach for the generation of human dendritic cells from monocytes affects the maturation state of the resultant dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
comparing CL075 and imiquimod for TLR7 stimulation
A Comparative Guide to CL075 and Imiquimod (B1671794) for TLR7 Stimulation
For researchers and professionals in drug development, the selection of an appropriate Toll-like receptor (TLR) agonist is critical for achieving desired immunological outcomes. This guide provides an objective comparison of two widely used TLR7 agonists, this compound and imiquimod, focusing on their performance, mechanisms of action, and the experimental data supporting their use.
Introduction to this compound and Imiquimod
Imiquimod , an imidazoquinoline compound, is a well-established TLR7 agonist.[1] It is approved for clinical use as a topical treatment for various skin conditions, including viral infections and some skin cancers.[1][2] Its mechanism of action involves the stimulation of innate and adaptive immune responses primarily through the activation of TLR7.[3]
This compound , a thiazoquinoline derivative, is recognized as a dual TLR7 and TLR8 agonist.[4] This dual activity means it can stimulate a broader range of immune cells and potentially elicit a different cytokine profile compared to a pure TLR7 agonist.[4] It is primarily used in research settings to investigate TLR7/8-mediated immune responses.[4][5][6]
Mechanism of Action and Receptor Specificity
Both compounds exert their effects by binding to endosomal TLRs, which are crucial pattern recognition receptors in the innate immune system.[4]
-
Imiquimod: Primarily targets TLR7, although some studies suggest a lesser affinity for TLR8.[3] Its activation of TLR7 on plasmacytoid dendritic cells (pDCs) is a key driver for the production of type I interferons (IFN-α/β).[1][4]
-
This compound: Functions as a potent agonist for both human TLR7 and TLR8, as well as murine TLR7.[4] It does not, however, activate murine TLR8. This dual specificity allows it to activate a wider array of immune cells, including myeloid dendritic cells, monocytes, and pDCs, leading to a complex immune response.[4]
Signaling Pathway
Upon binding of either this compound or imiquimod, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[7][8] This initiates a downstream signaling cascade culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][4] The activation of these factors drives the transcription of genes encoding type I interferons and a variety of pro-inflammatory cytokines and chemokines.[4]
Performance Data: this compound vs. Imiquimod
Quantitative comparisons reveal differences in potency and the resulting immune response.
Table 1: Receptor Activation and Downstream Signaling
| Parameter | This compound (Thiazoquinoline) | Imiquimod (Imidazoquinoline) | Cell System | Reference |
| Receptor Specificity | hTLR7, hTLR8, mTLR7 | hTLR7, mTLR7 (>TLR8) | HEK293 reporter cells | [3][4] |
| NF-κB Activation | Potent activator | Activator | HEK-Blue™, THP-1 XBlue cells | [4][9] |
| IRF Pathway Activation | Potent activator (stronger via hTLR8 than hTLR7) | Activator | HEK-Dual™ reporter cells | [1][4] |
Table 2: Comparative Cytokine Induction Profile
Cytokine profiles differ, reflecting the distinct receptor engagement. Data below is from studies on human plasmacytoid dendritic cells (pDCs) and peripheral blood mononuclear cells (PBMCs).
| Cytokine | This compound-Induced Response | Imiquimod-Induced Response | Cell Type | Reference |
| IFN-α | Significant induction | Significant induction | pDCs, PBMCs | [4][10][11] |
| TNF-α | Significant induction | Significant induction | pDCs, PBMCs | [4][10][11] |
| IL-12 | Significant induction | Significant induction | pDCs, PBMCs | [4][10] |
| IL-6 | Significant induction | Significant induction | pDCs, PBMCs | [10][11] |
| IL-1β | Not consistently reported | Induced | PBMCs | [11] |
Note: A direct comparative study on pDCs suggested that TLR7/8 ligands like this compound and CL097 induced stronger cytokine responses (IFN-α, IL-12p70, TNF-α, IL-6) compared to the TLR7-specific ligand imiquimod.[10]
Table 3: Effect on Dendritic Cell (DC) Maturation
Both agonists are used to mature DCs for immunotherapy applications.
| Parameter | This compound | Imiquimod | Cell Type | Reference |
| CD80 Expression | Upregulated | Upregulated | pDCs | [10] |
| CD86 Expression | Upregulated | Upregulated | pDCs | [10] |
| MHC-II Expression | Upregulated | Upregulated | pDCs | [12] |
| Th1 Polarization | Effective, especially with TLR3 agonist | Effective | Monocyte-derived DCs | [5][6] |
Experimental Protocols
The data presented is derived from a range of standardized immunological assays.
TLR Activation Reporter Assays
-
Objective: To quantify the activation of TLR7/8 and downstream NF-κB/IRF pathways.
-
Methodology:
-
HEK293 cells are engineered to express a specific TLR (e.g., human TLR7 or TLR8).
-
These cells also contain a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter (HEK-Blue™ cells) or Lucia luciferase for an IRF-inducible promoter (HEK-Dual™ cells).[4]
-
Cells are incubated with varying concentrations of this compound or imiquimod.
-
The level of reporter protein in the supernatant is measured colorimetrically or luminometrically, providing a quantitative measure of pathway activation.[4]
-
Cytokine Profiling
-
Objective: To measure the profile and quantity of cytokines secreted by immune cells upon stimulation.
-
Methodology:
-
Primary immune cells, such as human PBMCs or isolated pDCs, are cultured.[4][10]
-
The cells are stimulated with this compound or imiquimod for a defined period (e.g., 24-48 hours).[10]
-
The cell culture supernatant is collected.
-
Cytokine concentrations are determined using Enzyme-Linked Immunosorbent Assay (ELISA) for single analytes or a Cytometric Bead Array (CBA) for multiplex analysis.[10]
-
Dendritic Cell Maturation Assay
-
Objective: To assess the ability of the agonists to induce DC maturation.
-
Methodology:
-
Monocytes are isolated from PBMCs and differentiated into immature DCs using GM-CSF and IL-4.
-
Immature DCs are treated with this compound or imiquimod.[5][6]
-
After incubation (e.g., 48 hours), the cells are stained with fluorescently-labeled antibodies against surface maturation markers (e.g., CD80, CD86, MHC-II, CD40).[12]
-
Expression levels are quantified using flow cytometry.[12]
-
Summary and Conclusion
Both this compound and imiquimod are effective TLR7 agonists capable of inducing robust immune responses. The primary distinction lies in their receptor specificity and, consequently, their immunological footprint.
-
Imiquimod is a well-characterized and clinically approved TLR7 agonist, making it a benchmark compound. Its effects are primarily driven by TLR7 activation, leading to potent type I IFN production, which is beneficial for antiviral and certain anti-cancer therapies.[1][2][13]
-
This compound offers the advantage of dual TLR7/8 agonism, which can lead to a broader and potentially more potent activation of the innate immune system, including strong induction of IL-12 and TNF-α from myeloid cells.[4] This profile may be advantageous for applications requiring strong Th1-polarizing adjuvant effects, such as in vaccine development.[5][6]
The choice between this compound and imiquimod will depend on the specific research or therapeutic goal. For applications requiring a well-documented, IFN-α-dominant response, imiquimod is a reliable choice. For contexts where a broader activation of innate immune cells and a strong Th1-skewing cytokine milieu is desired, the dual TLR7/8 activity of this compound presents a compelling alternative. Researchers should consider the specific expression patterns of TLR7 and TLR8 in their target cells and tissues when selecting an agonist.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Topical TLR7 agonist imiquimod can induce immune-mediated rejection of skin metastases in patients with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLR7 Negatively Regulates Dendrite Outgrowth through the Myd88–c-Fos–IL-6 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pDC Activation by TLR7/8 Ligand CL097 Compared to TLR7 Ligand IMQ or TLR9 Ligand CpG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CL075 and Gardiquimod in Activating TLR7-Mediated Pathways
For researchers, scientists, and drug development professionals navigating the landscape of Toll-like receptor (TLR) agonists, the selection of an appropriate compound is critical for achieving specific immunological outcomes. This guide provides an objective comparison of two widely used TLR7 agonists, CL075 and Gardiquimod, focusing on their performance in activating TLR7-mediated pathways, supported by experimental data.
Overview
This compound and Gardiquimod are potent synthetic small molecules that activate the innate immune system through TLR7, and in the case of this compound, also through TLR8. Their activation of these endosomal pattern recognition receptors triggers downstream signaling cascades, leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines. While both are effective immune response modifiers, they exhibit distinct receptor specificities and potencies, resulting in different cytokine profiles and biological activities.
Gardiquimod, an imidazoquinoline compound, is a highly specific agonist for both human and mouse TLR7.[1][2] It is recognized for being more potent than the related compound, imiquimod.[1] While it primarily targets TLR7, at high concentrations (above 10 µg/ml), it may also activate human TLR8, but not its murine counterpart.[1]
This compound, a thiazoquinoline derivative, functions as a dual TLR7 and TLR8 agonist in humans, and a TLR7 agonist in mice (it does not activate murine TLR8).[3] It has been reported to be more potent in activating the human TLR8-dependent Interferon Regulatory Factor (IRF) pathway compared to the TLR7-dependent pathway.[3]
Data Presentation
The following tables summarize the available quantitative data comparing the activity of this compound and Gardiquimod.
Table 1: Receptor Specificity and Potency
| Compound | Primary Target(s) | Species Reactivity (TLR7) | Species Reactivity (TLR8) | Notes |
| Gardiquimod | TLR7 | Human, Mouse | Human (at high concentrations), Not Mouse | Highly specific for TLR7.[1] |
| This compound | TLR7 and TLR8 | Human, Mouse | Human, Not Mouse | Dual agonist in humans with higher potency for TLR8-mediated IRF activation.[3] |
Table 2: Comparative Efficacy in Immune Cell Activation
| Experiment | Cell Type | Agonists Compared | Key Finding | Reference |
| Cytokine mRNA Induction | Human Whole Blood | This compound, Gardiquimod, ssRNA (TLR8 agonist) | This compound induced higher mRNA expression for most cytokines compared to Gardiquimod. | [4] |
| Monocyte Differentiation | Human Monocytes | This compound, Gardiquimod, Resiquimod, CL097 | This compound and CL097 (TLR7/8 agonists) were more potent in inducing differentiation into dendritic cells than Gardiquimod (TLR7 agonist). | |
| Antitumor Activity | Murine Melanoma Model | Gardiquimod, Imiquimod | Gardiquimod demonstrated more potent antitumor activity than imiquimod. | [5] |
Table 3: Cytokine Induction Profile
| Compound | Predominant Cytokines Induced |
| Gardiquimod | Pro-inflammatory cytokines and Type I Interferons (via TLR7) |
| This compound | TNF-α, IL-12, and to a lesser extent IFN-α (via TLR7/8 in human PBMCs) |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility.
NF-κB Reporter Gene Assay in HEK293 Cells
This assay is used to determine the potency of TLR agonists by measuring the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably co-transfected with a human or mouse TLR7 expression vector and an NF-κB-inducible reporter gene (e.g., luciferase or SEAP).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
This compound and Gardiquimod stock solutions (dissolved in a suitable solvent like DMSO).
-
Luciferase or SEAP detection reagents.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Protocol:
-
Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and Gardiquimod in cell culture medium.
-
Remove the overnight culture medium from the cells and add the agonist dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest agonist concentration).
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).
-
Calculate the EC50 values by plotting the reporter activity against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[6][7]
Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is for measuring the cytokine production induced by TLR agonists in a primary human immune cell population.
Materials:
-
Freshly isolated human PBMCs.
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
This compound and Gardiquimod stock solutions.
-
Lipopolysaccharide (LPS) as a positive control.
-
96-well cell culture plates.
-
ELISA kits or multiplex bead-based immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α).
-
Ficoll-Paque for PBMC isolation.
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Wash and resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Add various concentrations of this compound, Gardiquimod, or controls (LPS and vehicle) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's protocols.[1][9][10]
Mandatory Visualization
Below are diagrams illustrating the TLR7 signaling pathway and a general experimental workflow for comparing TLR agonists, generated using the Graphviz DOT language.
Caption: Simplified TLR7 signaling pathway upon activation by this compound or Gardiquimod.
Caption: General experimental workflow for comparing this compound and Gardiquimod.
References
- 1. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytokine profile of human NKT cells and PBMCs is dependent on donor sex and stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. abeomics.com [abeomics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Single-cell deep phenotyping of cytokine release unmasks stimulation-specific biological signatures and distinct secretion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Battle for TLR8 Activation: CL075 vs. ssRNA40
For researchers, scientists, and drug development professionals navigating the complexities of innate immune activation, the choice of a specific Toll-like receptor 8 (TLR8) agonist is a critical decision. This guide provides an objective comparison of two widely used human TLR8 activators: the synthetic small molecule CL075 and the single-stranded RNA oligonucleotide ssRNA40. By examining their performance based on experimental data, this document aims to equip researchers with the necessary information to select the optimal tool for their specific research and development needs.
Toll-like receptor 8 (TLR8) is a key pattern recognition receptor of the innate immune system, primarily expressed in the endosomes of myeloid cells such as monocytes, macrophages, and dendritic cells. Its activation by single-stranded RNA (ssRNA), particularly from viral or bacterial sources, triggers a MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines and the initiation of a robust immune response. Both this compound, a thiazoquinoline derivative, and ssRNA40, a GU-rich oligonucleotide derived from HIV-1, are potent agonists of human TLR8 and are frequently employed to study innate immunity and as potential vaccine adjuvants. While both effectively activate TLR8, their distinct molecular nature—a small molecule versus an RNA oligonucleotide—may influence the magnitude and profile of the resulting immune response.
Performance Comparison: Cytokine Induction
The induction of key pro-inflammatory cytokines is a primary indicator of TLR8 activation. Experimental data from studies using human peripheral blood mononuclear cells (PBMCs) and purified monocytes consistently demonstrate that both this compound and ssRNA40 are potent inducers of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). TLR8 agonists are generally more effective at inducing pro-inflammatory cytokines compared to TLR7-selective agonists.[1][2]
| Agonist | Agonist Type | Target Cells (Human) | Key Cytokines Induced | Relative Potency/Efficacy |
| This compound (3M-002) | Thiazoquinoline (Small Molecule) | Myeloid dendritic cells, monocytes, monocyte-derived dendritic cells[1] | TNF-α, IL-12[3][4] | Potent inducer of pro-inflammatory cytokines.[1][2] |
| ssRNA40 | Single-Stranded RNA Oligonucleotide | Myeloid dendritic cells, monocytes, monocyte-derived dendritic cells[1] | TNF-α, IL-12[2] | Strong TLR8 agonist; potent inducer of pro-inflammatory cytokines.[5] |
Experimental Protocols
To aid researchers in designing their own comparative studies, a detailed methodology for assessing human TLR8 activation by this compound and ssRNA40 is provided below. This protocol is synthesized from established methods for studying TLR agonists in human primary immune cells.[6][7][8]
Objective: To compare the potency and efficacy of this compound and ssRNA40 in activating human TLR8 by measuring cytokine production in human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Agonists: this compound (InvivoGen, cat. no. tlrl-c75) and ssRNA40/LyoVec™ (InvivoGen, cat. no. tlrl-rna40). A negative control for ssRNA40, such as ssRNA41/LyoVec™, is recommended.
-
Cells: Freshly isolated or cryopreserved human PBMCs.
-
Reagents: Ficoll-Paque PLUS (or similar density gradient medium), RPMI 1640 cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS).
-
Assay Kits: Human TNF-α and IL-12p70 ELISA kits.
-
Equipment: 96-well cell culture plates, centrifuge, incubator (37°C, 5% CO2), plate reader for ELISA.
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating:
-
Seed the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI 1640 medium.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of this compound and ssRNA40 in complete RPMI 1640 medium. A suggested concentration range for initial experiments is 0.01 µM to 10 µM for this compound and 0.1 µg/mL to 10 µg/mL for ssRNA40.
-
Add 100 µL of the agonist dilutions to the respective wells. Include a vehicle control (medium only) and a negative control for ssRNA40.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-12p70 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for each agonist by plotting the cytokine concentration against the agonist concentration.
-
Calculate the EC50 values for each agonist to determine their relative potency.
-
Compare the maximal cytokine induction levels to assess their relative efficacy.
-
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Human TLR8 Signaling Pathway.
Caption: TLR8 Agonist Comparison Workflow.
Conclusion
Both this compound and ssRNA40 are potent and specific activators of human TLR8, leading to the robust production of pro-inflammatory cytokines critical for initiating an immune response. The choice between these two agonists may depend on the specific experimental context. This compound, as a small molecule, offers the advantages of chemical stability and well-defined structure. In contrast, ssRNA40, as a nucleic acid ligand, more closely mimics the natural ligands for TLR8, which may be advantageous in studies aiming to model viral infections. For researchers in drug development, the distinct chemical properties of a small molecule versus an oligonucleotide may have implications for pharmacokinetics and delivery. Ultimately, the selection of the appropriate TLR8 agonist should be guided by the specific research question, experimental model, and desired immunological outcome. This guide provides a foundational framework for making an informed decision in the pursuit of modulating the human innate immune system.
References
- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Activation profile of Toll-like receptors of peripheral blood lymphocytes in patients with systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. | Broad Institute [broadinstitute.org]
- 8. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CL075 and Other TLR Agonists on Cytokine Release: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the cytokine release profiles induced by the Toll-like receptor (TLR) agonist CL075 and other well-established TLR agonists, including R848, imiquimod (B1671794), CpG oligodeoxynucleotides (ODN), and lipopolysaccharide (LPS). This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of these compounds.
Introduction
Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing structurally conserved molecules derived from microbes.[1] Synthetic TLR agonists are valuable tools for studying immune activation and are being investigated as vaccine adjuvants and immunotherapeutics. This compound is a thiazoloquinolone derivative that acts as a potent agonist for human TLR8 and to a lesser extent, TLR7.[2] Its ability to induce a distinct profile of cytokines is critical for its potential therapeutic applications. This guide compares the cytokine-inducing capacity of this compound with other TLR agonists that target different TLRs, providing a basis for selecting the appropriate agonist for specific research and development needs.
Data Presentation: Quantitative Cytokine Induction
The following tables summarize the quantitative data on the release of key cytokines from human peripheral blood mononuclear cells (PBMCs) and monocyte-derived dendritic cells (mo-DCs) following stimulation with this compound and other TLR agonists. It is important to note that experimental conditions such as agonist concentration, cell type, and incubation time can significantly influence cytokine levels. The data presented here are compiled from various studies to provide a comparative overview.
Table 1: Cytokine Release from Human PBMCs Stimulated with TLR Agonists
| TLR Agonist | Target TLR(s) | TNF-α (pg/mL) | IL-12 (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) | Experimental Conditions |
| This compound | TLR7/8 | High | High | Moderate | Low | 2.5 µg/mL, 24h stimulation[3] |
| R848 | TLR7/8 | High | High | High | Moderate | 2.5 µg/mL, 24h stimulation[4] |
| Imiquimod | TLR7 | Moderate | Low | Moderate | High | 1-5 µg/mL, 24h stimulation[5] |
| CpG ODN (Class A) | TLR9 | Low | Low | Low | Very High | 5 µg/mL, 24h stimulation[6] |
| CpG ODN (Class B) | TLR9 | Moderate | Moderate | High | Low | 5 µg/mL, 24h stimulation[7] |
| LPS | TLR4 | Very High | High | Very High | - | 100 ng/mL, 24h stimulation[8] |
Table 2: Cytokine Release from Human Monocyte-Derived Dendritic Cells (mo-DCs) Stimulated with TLR Agonists
| TLR Agonist | Target TLR(s) | TNF-α (pg/mL) | IL-12p70 (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Experimental Conditions |
| This compound | TLR7/8 | High | Very High | Moderate | Moderate | 1 µg/mL, 24h stimulation |
| R848 | TLR7/8 | High | Very High | High | High | 1 µg/mL, 24h stimulation |
| LPS | TLR4 | Very High | High | Very High | High | 100 ng/mL, 24h stimulation |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque PLUS
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a 50 mL conical tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer containing the PBMCs (the buffy coat).
-
Collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the collected cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
In Vitro Cytokine Release Assay with Human PBMCs
This protocol outlines the stimulation of isolated PBMCs with TLR agonists and the subsequent measurement of cytokine production.
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
TLR agonists (this compound, R848, imiquimod, CpG ODN, LPS) at desired concentrations
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for desired cytokines
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare stock solutions of the TLR agonists and dilute them to the desired final concentrations in complete RPMI-1640 medium.
-
Add 100 µL of the TLR agonist solutions to the respective wells. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-12, IL-6, IFN-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways
This compound, as a TLR7/8 agonist, primarily activates the MyD88-dependent signaling pathway. This pathway is shared by many TLRs, but the specific cellular responses can differ based on the receptor and cell type. The diagrams below illustrate the signaling cascade initiated by this compound and other TLR agonists, as well as a general workflow for the cytokine release assay.
Caption: Simplified signaling pathways for TLR7/8, TLR4, and TLR9 agonists.
Caption: General experimental workflow for an in vitro cytokine release assay.
Conclusion
This compound is a potent inducer of a Th1-polarizing cytokine profile, characterized by high levels of TNF-α and IL-12, particularly in human mo-DCs. Its cytokine signature is broadly similar to that of R848, another TLR7/8 agonist, though subtle differences may exist depending on the specific cell type and experimental conditions. In contrast, this compound's cytokine profile differs significantly from that of the TLR7-specific agonist imiquimod, which is a stronger inducer of IFN-α. Furthermore, the pro-inflammatory response to this compound is distinct from that of the TLR9 agonist CpG ODN, which can be tailored to elicit either a strong IFN-α response (Class A) or a more B-cell-stimulatory response with moderate pro-inflammatory cytokines (Class B). Finally, the potent and broad inflammatory response induced by the TLR4 agonist LPS, characterized by very high levels of TNF-α and IL-6, sets it apart from the more nuanced responses to endosomal TLR agonists like this compound.
This comparative guide provides a foundational understanding of the differential effects of this compound and other TLR agonists on cytokine release. Researchers and drug developers can leverage this information to select the most appropriate immunomodulatory agent for their specific application, be it for vaccine adjuvant development, cancer immunotherapy, or fundamental immunological research. The provided experimental protocols offer a starting point for conducting robust and reproducible in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imiquimod - A toll like receptor 7 agonist - Is an ideal option for management of COVID 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxycytidyl-Deoxyguanosine Oligonucleotide Classes A, B, and C Induce Distinct Cytokine Gene Expression Patterns in Rhesus Monkey Peripheral Blood Mononuclear Cells and Distinct Alpha Interferon Responses in TLR9-Expressing Rhesus Monkey Plasmacytoid Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CpG DNA and LPS induce distinct patterns of activation in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Using distinct molecular signatures of human monocytes and dendritic cells to predict adjuvant activity and pyrogenicity of TLR agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Th1-Polarizing Capacity of CL075: A Comparative Guide
For researchers aiming to drive a potent T helper 1 (Th1) immune response, the choice of polarizing agent is critical. CL075, a synthetic imidazoquinoline and a potent Toll-like receptor 7 and 8 (TLR7/8) agonist, is a well-established compound for inducing Th1 differentiation. This guide provides a comparative analysis of this compound against other common Th1-polarizing agents, supported by experimental data and detailed protocols to aid in the validation of its efficacy.
Performance Comparison of Th1-Polarizing Agents
This compound is often used to mature dendritic cells (DCs), the most potent antigen-presenting cells, to enhance their ability to prime naive T cells towards a Th1 lineage. This is primarily achieved by stimulating the production of Interleukin-12 (IL-12), a key cytokine in Th1 differentiation, which in turn leads to the production of Interferon-gamma (IFN-γ) by T cells.
Common alternatives to this compound for in vitro Th1 polarization include R848 (Resiquimod), another TLR7/8 agonist, and Polyinosinic:polycytidylic acid (Poly(I:C)), a TLR3 agonist. The following data summarizes the comparative performance of these agents in maturing human monocyte-derived DCs and their subsequent capacity to induce a Th1 response.
Data Summary: Dendritic Cell Maturation and T Cell Polarization
The data presented below is based on experiments where human monocyte-derived dendritic cells were matured for 24 hours with different cocktails. The "4C" cocktail consists of IL-1β, IL-6, TNF-α, and PGE2.[1] The "5C" cocktail includes the 4C components plus Poly(I:C). This compound and R848 were added to the 5C cocktail to assess their Th1-polarizing potential.
| Maturation Cocktail | Agonist | IL-12p70 Secretion by DCs (pg/mL) | IFN-γ Producing CD4+ T Cells (%) | IFN-γ Producing CD8+ T Cells (%) |
| 4C | None | Low | ~25% | Not specified |
| 5C + R848 | R848 (TLR7/8) | High | ~50% | Significantly increased |
| 5C + this compound | This compound (TLR7/8) | High | ~50% | Significantly increased |
This table summarizes findings where DCs matured with cocktails including the TLR7/8 agonists R848 or this compound, in combination with the TLR3 agonist poly(I:C), secreted high levels of IL-12p70 and were effective at polarizing both CD4+ and CD8+ T cells to produce IFN-γ.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for dendritic cell maturation, T cell co-culture, and subsequent analysis of the Th1 response.
Generation and Maturation of Monocyte-Derived Dendritic Cells
This protocol describes the generation of immature DCs from human peripheral blood mononuclear cells (PBMCs) and their subsequent maturation with different cocktails.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Maturation Cocktails:
-
4C Cocktail: IL-1β (10 ng/mL), IL-6 (15 ng/mL), TNF-α (10 ng/mL), and PGE2 (1 µg/mL)[1]
-
5C Cocktail: 4C components + Poly(I:C) (20 µg/mL)
-
5C + this compound: 5C components + this compound (5 µg/mL)
-
5C + R848: 5C components + R848 (5 µg/mL)
-
Procedure:
-
Isolate monocytes from human PBMCs by plastic adherence.
-
Culture monocytes in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature dendritic cells (iDCs).
-
On day 6, harvest the iDCs and resuspend them in fresh medium.
-
Seed the iDCs in a new culture plate and add the respective maturation cocktails (4C, 5C + this compound, or 5C + R848).
-
Incubate for 24 hours to allow for DC maturation.
-
After 24 hours, collect the supernatant for IL-12p70 analysis by ELISA and harvest the mature DCs for T cell co-culture experiments.
T Cell Co-culture and Polarization
This protocol outlines the co-culture of matured DCs with T cells to induce Th1 polarization.
Materials:
-
Mature DCs (from Protocol 1)
-
Autologous or allogeneic T cells (isolated from PBMCs)
-
Complete RPMI-1640 medium
Procedure:
-
Isolate CD4+ and CD8+ T cells from human PBMCs.
-
Co-culture the T cells with the matured DCs at a DC:T cell ratio of 1:10.
-
Incubate the co-culture for 5-7 days.
-
After the incubation period, harvest the T cells for analysis of IFN-γ production by intracellular cytokine staining and flow cytometry.
Measurement of IL-12p70 by ELISA
This protocol describes the quantification of IL-12p70 in the supernatant of matured DC cultures.
Materials:
-
Supernatant from matured DC cultures
-
Human IL-12p70 ELISA kit
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the human IL-12p70 ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the DC culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-12p70 based on the standard curve.
Intracellular Staining for IFN-γ and Flow Cytometry Analysis
This protocol details the procedure for detecting IFN-γ production within T cells.
Materials:
-
Polarized T cells (from Protocol 2)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A (Golgi inhibitor)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, and IFN-γ
-
Flow cytometer
Procedure:
-
Restimulate the polarized T cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours.
-
Add Brefeldin A (10 µg/mL) for the last 2-4 hours of stimulation to block cytokine secretion.
-
Harvest the cells and wash them with PBS.
-
Stain for surface markers (CD3, CD4, CD8) according to standard protocols.
-
Fix and permeabilize the cells using a fixation/permeabilization kit.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of IFN-γ-positive cells within the CD4+ and CD8+ T cell populations.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling pathway leading to Th1 polarization.
Caption: Workflow for validating Th1-polarizing capacity.
References
CL075 vs. Alum: A Comparative Guide to Adjuvant Efficacy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate adjuvant is a critical determinant of vaccine efficacy, steering the magnitude and quality of the immune response. This guide provides an objective comparison of CL075, a synthetic Toll-like receptor 7/8 (TLR7/8) agonist, and alum (aluminum salts), the most widely used adjuvant in licensed human vaccines. This comparison is supported by experimental data to aid in the rational design of next-generation vaccines.
At a Glance: this compound vs. Alum
| Feature | This compound | Alum |
| Adjuvant Type | Toll-like Receptor (TLR) 7/8 Agonist | Mineral Salt (Aluminum Hydroxide/Phosphate) |
| Primary Immune Response | Th1-biased | Th2-biased |
| Key Cytokines Induced | IFN-γ, TNF-α, IL-12 | IL-4, IL-5, IL-10[1] |
| Antibody Isotype Profile | Predominantly IgG2a/IgG2c | Predominantly IgG1[2] |
| Mechanism of Action | Activation of endosomal TLR7/8 | Depot formation, NLRP3 inflammasome activation |
Quantitative Comparison of Immune Responses
The following tables summarize the expected quantitative differences in immune responses elicited by this compound and alum, based on studies comparing alum with other TLR agonists.
Table 1: Antigen-Specific Antibody Titers
| Adjuvant | Total IgG | IgG1 | IgG2a | IgG2a/IgG1 Ratio |
| This compound (projected) | High | Moderate | High | > 1 |
| Alum | High | High | Low | < 1[2] |
Note: Data for this compound is projected based on typical performance of TLR7/8 agonists like R848. The IgG2a/IgG1 ratio is a key indicator of the Th1/Th2 bias of the immune response.
Table 2: Cytokine Production from Antigen-Stimulated Splenocytes (pg/mL)
| Adjuvant | IFN-γ (Th1) | TNF-α (Th1) | IL-4 (Th2) | IL-5 (Th2) |
| This compound (projected) | High | High | Low | Low |
| Alum | Low | Low | High | High[1] |
Note: Cytokine levels are indicative of the polarization of the T helper cell response.
Signaling Pathways
This compound Signaling Pathway
This compound, as a TLR7/8 agonist, is recognized by these receptors within the endosomes of antigen-presenting cells (APCs) such as dendritic cells. This recognition triggers a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and type I interferons, which drive a potent Th1-biased adaptive immune response.
Alum Signaling Pathway
The mechanism of action for alum is multifaceted. It is believed to create an antigen "depot" at the site of injection, leading to slow antigen release and enhanced uptake by APCs. Phagocytosed alum crystals can lead to lysosomal destabilization, which activates the NLRP3 inflammasome. This multiprotein complex then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines contribute to the characteristic Th2-biased immune response induced by alum.
Experimental Protocols
A typical experimental workflow to compare the efficacy of this compound and alum is outlined below.
Experimental Workflow
Methodologies
-
Animals: BALB/c or C57BL/6 mice, 6-8 weeks old, are commonly used. The choice of mouse strain is important as C57BL/6 mice produce IgG2c instead of IgG2a.
-
Antigen and Adjuvant Formulation: A model antigen such as ovalbumin (OVA) or a specific antigen of interest (e.g., influenza hemagglutinin) is used. The antigen is formulated with either this compound or alum at predetermined optimal concentrations. Control groups receive the antigen alone or a placebo (PBS).
-
Immunization: Mice are immunized via a relevant route, typically subcutaneous or intramuscular, at the base of the tail or in the thigh muscle. A typical prime-boost strategy involves an initial immunization on Day 0 followed by a booster dose on Day 14 or 21.
-
Sample Collection: Blood samples are collected at various time points (e.g., pre-immunization, and 2 weeks post-boost) to analyze serum antibody responses. Spleens are harvested at the end of the experiment for T-cell analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Antibody Titers: 96-well plates are coated with the antigen. Serially diluted serum samples are added, followed by detection with horseradish peroxidase (HRP)-conjugated secondary antibodies specific for total IgG, IgG1, and IgG2a (or IgG2c). The endpoint titer is determined as the highest dilution giving an optical density (OD) value significantly above the background.
-
Cytokine Measurement: Splenocytes are isolated and restimulated in vitro with the specific antigen for 48-72 hours. Supernatants are collected and analyzed for the presence of cytokines like IFN-γ, IL-4, and IL-5 using sandwich ELISA kits.
-
-
Enzyme-Linked Immunospot (ELISpot) Assay: This assay can be used to quantify the frequency of antigen-specific cytokine-secreting cells (e.g., IFN-γ and IL-4) from the spleens of immunized mice.
-
Data Analysis: Statistical analysis (e.g., ANOVA or t-tests) is performed to compare the immune responses between the different adjuvant groups.
Conclusion
This compound and alum represent two distinct classes of adjuvants that polarize the immune response in different directions. This compound, through TLR7/8 activation, is a potent inducer of Th1-mediated immunity, which is crucial for protection against intracellular pathogens and has applications in cancer immunotherapy. In contrast, alum is a reliable inducer of Th2-biased responses, leading to strong antibody production, which has been the cornerstone of many successful vaccines against extracellular pathogens and toxins. The choice between this compound and alum should be guided by the specific requirements of the vaccine target and the desired nature of the protective immune response. For pathogens requiring a strong cell-mediated immune response, this compound would be a more appropriate choice, while for those where neutralizing antibodies are the primary correlate of protection, alum remains a valuable option.
References
- 1. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 2. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of CL075 with Murine TLRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CL075, a thiazoquinoline derivative and Toll-like receptor (TLR) 7/8 agonist, with other commonly used TLR agonists, focusing on their cross-reactivity and performance in murine models. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for your research needs.
Introduction to this compound and Murine TLRs
This compound is a synthetic immune response modifier that activates the innate immune system through the engagement of TLR7 and TLR8.[1] These receptors are critical in the recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. In the context of murine studies, a key consideration is the differential activity of these agonists on mouse TLRs. While this compound activates both human and murine TLR7 (hTLR7 and mTLR7) as well as human TLR8 (hTLR8), it does not activate murine TLR8 (mTLR8) when used alone.[1] However, studies have shown that murine TLR8 can be functionally activated by a combination of an imidazoquinoline immune response modifier, like this compound, and poly-thymidine (polyT) oligodeoxynucleotides.[2][3]
Performance Comparison of TLR Agonists on Murine TLRs
The following table summarizes the activity of this compound and other widely used TLR7 and TLR7/8 agonists on murine TLRs. While precise EC50 values for all compounds on murine TLR7 are not always available in a directly comparative format, the table provides an overview of their known specificities and working concentrations to guide experimental design.
| Compound | Agonist Class | Murine TLR7 Activity | Murine TLR8 Activity | Typical Working Concentration (in vitro, murine cells) | Key Characteristics |
| This compound | Thiazoquinoline (TLR7/8 Agonist) | Yes | No (alone); Yes (with polyT) | 0.1 - 5 µg/mL | Potent activator of mTLR7.[1] |
| R848 (Resiquimod) | Imidazoquinoline (TLR7/8 Agonist) | Yes | No | 0.1 - 10 µg/mL | A well-characterized dual TLR7/8 agonist in humans, but selectively acts on TLR7 in mice.[4] |
| Gardiquimod (B607600) | Imidazoquinoline (TLR7 Agonist) | Yes | No | 1 - 10 µg/mL | A specific agonist for both human and mouse TLR7.[5][6] |
| CL097 | Imidazoquinoline (TLR7/8 Agonist) | Yes | No | 0.3 - 3 µg/mL | A highly water-soluble derivative of R848 that activates mouse TLR7.[7][8] |
Signaling Pathways and Experimental Workflows
The activation of murine TLR7 by agonists like this compound initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, resulting in the production of pro-inflammatory cytokines and type I interferons.
A common method to quantify the activation of murine TLRs is through the use of reporter cell lines, such as HEK-Blue™ mTLR7 cells. These cells are engineered to express murine TLR7 and a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB inducible promoter.
Experimental Protocols
Murine TLR7 Activation Assay using HEK-Blue™ mTLR7 Cells
This protocol is adapted from standard procedures for HEK-Blue™ cell lines.[2][9][10][11][12]
Materials:
-
HEK-Blue™ mTLR7 cells
-
HEK-Blue™ Detection Medium
-
QUANTI-Blue™ Solution
-
This compound and other TLR agonists
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Preparation: Culture HEK-Blue™ mTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash the cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium.
-
Cell Plating: Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Agonist Preparation and Addition: Prepare serial dilutions of this compound and other TLR agonists in HEK-Blue™ Detection Medium. Add 20 µL of each agonist dilution to the appropriate wells. Include a negative control (medium only) and a positive control (a known mTLR7 agonist at its optimal concentration).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection:
-
Real-time detection: The HEK-Blue™ Detection Medium will change color in the presence of SEAP. The absorbance can be read directly at 620-655 nm.
-
Endpoint assay: If using QUANTI-Blue™ Solution, add 180 µL of the solution to 20 µL of the cell supernatant in a new 96-well plate. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
-
Data Analysis: Plot the absorbance values against the agonist concentrations and determine the EC50 value for each compound.
Murine TLR8 Activation Assay using this compound and PolyT
This protocol is based on the findings that co-stimulation is required for murine TLR8 activation.[2][3]
Materials:
-
HEK-Blue™ mTLR8 cells (or other suitable murine cells expressing TLR8)
-
HEK-Blue™ Detection Medium or appropriate cell culture medium
-
QUANTI-Blue™ Solution
-
This compound
-
Poly-thymidine (polyT) oligodeoxynucleotides (ODNs)
-
96-well plates
Procedure:
-
Cell Preparation and Plating: Follow the same procedure as for the mTLR7 assay, plating the HEK-Blue™ mTLR8 cells in a 96-well plate.
-
Agonist Preparation: Prepare serial dilutions of this compound. Prepare a fixed, optimal concentration of polyT ODN.
-
Co-stimulation: Add 10 µL of the polyT ODN solution to each well. Immediately after, add 10 µL of the this compound dilutions to the wells. Include controls with this compound alone, polyT alone, and medium only.
-
Incubation and Detection: Follow steps 4, 5, and 6 from the mTLR7 activation assay protocol to incubate the cells, detect SEAP activity, and analyze the data.
Conclusion
This compound is a potent activator of murine TLR7, inducing a robust innate immune response. While it does not activate murine TLR8 on its own, co-stimulation with polyT provides a method to engage this receptor. When selecting a TLR agonist for murine studies, researchers should consider the specific TLR they wish to target. For selective mTLR7 activation, this compound, R848, Gardiquimod, and CL097 are all viable options, with their respective potencies and physicochemical properties being important considerations for experimental design. The provided protocols offer a starting point for quantifying the activity of these compounds and elucidating their effects on murine immune cells.
References
- 1. invivogen.com [invivogen.com]
- 2. Cutting edge: activation of murine TLR8 by a combination of imidazoquinoline immune response modifiers and polyT oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Th1-polarizing dendritic cells using the TLR7/8 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
- 7. Monocyte-dependent co-stimulation of cytokine induction in human γδ T cells by TLR8 RNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. Invivogen HEK-Blue hTLR7 Cells, NF-κB–SEAP Reporter Line, TLR7-Dependent | Fisher Scientific [fishersci.com]
- 12. Positive T cell co-stimulation by TLR7/8 ligands is dependent on the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
CL075: A Potent and Specific Agonist for Toll-Like Receptors 7 and 8
For researchers, scientists, and drug development professionals, understanding the precise activity of immune-modulating compounds is paramount. This guide provides an objective comparison of CL075, a synthetic imidazoquinoline compound, confirming its specificity as an agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) over other TLRs.
This compound is a valuable tool for researchers studying innate immunity and developing novel vaccine adjuvants and immunotherapies. Its activity stems from its ability to mimic single-stranded RNA (ssRNA), the natural ligand for TLR7 and TLR8, thereby initiating a signaling cascade that leads to the activation of immune cells.
Comparative Analysis of TLR Activation
Experimental data demonstrates that this compound is a potent agonist of human TLR7 and TLR8, as well as murine TLR7. Notably, it does not activate murine TLR8. While comprehensive quantitative data on the activity of this compound across a full panel of Toll-like receptors is limited in publicly available literature, its established role as a specific TLR7/8 agonist is supported by its targeted effects in various cellular assays.
Below is a summary of the known activity of this compound on different TLRs.
| Toll-like Receptor | Species | Activity | Effective Concentration / EC50 | Citation |
| TLR7 | Human | Agonist | 0.5 - 5 µg/mL (working concentration) | [1] |
| Mouse | Agonist | 0.1 - 5 µg/mL (working concentration) | [1] | |
| TLR8 | Human | Agonist | 1.32 µM (EC50) | |
| 0.1 - 5 µg/mL (working concentration) | [1] | |||
| Mouse | No Activity | Not Applicable | [1] | |
| TLR2, TLR3, TLR4, TLR5, TLR9 | Human/Mouse | Not reported/Presumed inactive | Not Applicable |
Signaling Pathways and Experimental Workflow
The specificity of this compound for TLR7 and TLR8 is a critical aspect of its utility in research. Upon binding to these endosomal receptors, this compound triggers a MyD88-dependent signaling pathway, a key adaptor protein utilized by most TLRs. This initiation leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of transcription factors, primarily NF-κB and interferon regulatory factors (IRFs), which drive the expression of pro-inflammatory cytokines and type I interferons.[2]
To experimentally verify the specificity of this compound, a common and reliable method involves the use of reporter cell lines, such as HEK-Blue™ cells. These cells are engineered to express a specific TLR and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of a promoter that is activated by TLR signaling.
Detailed Experimental Protocol
The following is a generalized protocol for assessing the TLR specificity of this compound using HEK-Blue™ TLR reporter cell lines.
Materials:
-
HEK-Blue™ cell lines, each expressing a single human TLR (e.g., hTLR2, hTLR3, hTLR4, hTLR5, hTLR7, hTLR8, hTLR9)
-
This compound
-
Positive controls for each TLR (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, CpG ODN for TLR9)
-
Negative control (e.g., sterile water or DMSO)
-
HEK-Blue™ Detection medium
-
96-well plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture the various HEK-Blue™ TLR cell lines according to the manufacturer's instructions. On the day of the experiment, wash, trypsinize, and resuspend the cells in fresh, pre-warmed growth medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound and the respective positive controls at various concentrations.
-
Cell Stimulation: Add the prepared dilutions of this compound, positive controls, and the negative control to the appropriate wells of the 96-well plate containing the cells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add HEK-Blue™ Detection medium to each well and incubate for 1-3 hours at 37°C. The medium will turn purple/blue in the presence of SEAP.
-
Data Acquisition: Measure the absorbance of each well using a spectrophotometer at a wavelength of 620-655 nm.
-
Data Analysis: The level of SEAP activity is proportional to the level of TLR activation. Compare the absorbance values for this compound-treated cells to those of the positive and negative controls for each TLR cell line. Significant SEAP production only in the HEK-Blue™ hTLR7 and hTLR8 cell lines would confirm the specificity of this compound.
Conclusion
This compound is a well-established and specific agonist for TLR7 and TLR8. Its targeted activation of these receptors, leading to the induction of potent immune responses, makes it an invaluable research tool. The experimental protocols outlined in this guide provide a clear framework for researchers to independently verify the specificity of this compound and to explore its potential applications in immunology and drug development. The provided diagrams offer a visual representation of the underlying molecular pathways and experimental procedures, facilitating a deeper understanding of this compound's mechanism of action.
References
Safety Operating Guide
Proper Disposal Procedures for CL075
The following provides detailed guidance on the proper disposal of CL075, a substance identified as toxic if swallowed and an irritant to the eyes, respiratory system, and skin.[1] Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound.
Hazard Summary:
| Hazard Classification | Rating/Statement | Source |
| HMIS Classification | Health Hazard: 3, Flammability Hazard: 0, Reactivity Hazard: 0 | [1] |
| NFPA Rating | Health Hazard: 3, Fire: 0, Reactivity Hazard: 0 | [1] |
| OSHA Hazards | Highly toxic by ingestion, irritant | [1] |
| GHS Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| European Directive R-phrases | R25: Toxic if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin. | [1] |
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles[1]
-
Chemical-resistant gloves
-
Lab coat
-
For procedures that may generate dust, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a leak-proof, chemical-resistant container. The first rinse of any container that held this compound must also be collected as hazardous waste.[3]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses. After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.[3]
-
Sharps: Any sharps contaminated with this compound, such as needles or razor blades, must be placed in a designated puncture-resistant sharps container.
2. Labeling and Packaging:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[4] Do not use abbreviations or chemical formulas.[4]
-
Ensure the container lid is securely fastened at all times, except when adding waste.[3]
-
Store waste containers in a designated satellite accumulation area that is in a secondary containment bin to prevent spills.[3]
3. Accidental Release Measures:
In the event of a spill, take the following steps:
-
Evacuate unprotected personnel from the area.[1]
-
Wear appropriate PPE, including respiratory protection if dust is present.[1]
-
Avoid dust formation.[1]
-
Sweep up the spilled material and place it in a closed container for disposal.[1]
-
Ventilate the area and wash the spill site after the material cleanup is complete.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Experimental Workflow: this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling of CL075: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with CL075, a thiazoquinoline derivative and a Toll-like receptor 7 and 8 (TLR7/8) agonist, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent immunomodulatory compound.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling. This data is crucial for correct storage, preparation of solutions, and in the event of a spill or exposure.
| Property | Value |
| Molecular Formula | C₁₃H₁₃N₃S[1] |
| Molecular Weight | 243.33 g/mol [1][2] |
| Appearance | Solid powder |
| Purity | ≥95% - ≥98%[1][2] |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 10 mM)[1] |
| Storage | Store at +4°C or -20°C as a powder[1][3] |
| CAS Number | 256922-53-9[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed and can cause skin and eye irritation.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
Required Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect against splashes.
-
Body Protection: A laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the powder form. Work in a chemical fume hood is the preferred engineering control to minimize inhalation risk.
Operational Plan for Handling this compound
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in the operational process.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.
-
Assemble all necessary materials, including this compound, solvents, and experimental equipment, within the designated workspace.
-
Put on all required PPE: a lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing and Solution Preparation:
-
When weighing the powdered form of this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed this compound to avoid generating dust.
-
-
Experimental Use:
-
Handle all solutions containing this compound with care to prevent splashes and aerosols.
-
Keep containers with this compound solutions closed when not in use.
-
-
Cleanup:
-
After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, pipette tips, gloves, and paper towels, must be collected as hazardous chemical waste. Do not mix this waste with general laboratory trash.
-
Waste Containers: Use clearly labeled, leak-proof containers for both solid and liquid hazardous waste. Ensure the container material is compatible with the waste being collected (e.g., do not store acidic waste in metal containers).
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound waste").
-
Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash. Empty containers that held this compound should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded as non-hazardous waste.[4][5]
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the most up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
